RU5135
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10?,11?,12?,13?,16?,17-,18-/m0/s1 |
InChI Key |
LLAKESJIQFAQJA-GMULQGFCSA-N |
Isomeric SMILES |
C[C@]12CCC(CC1CCC3C2C(=O)C[C@]4(C3CC(=N4)N)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Dual Antagonistic Action of RU5135: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: RU5135, a steroid derivative, has been identified as a potent antagonist of two major inhibitory neurotransmitter systems in the central nervous system: the γ-aminobutyric acid type A (GABAA) and glycine receptors. This dual antagonism confers upon this compound a unique pharmacological profile, making it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its effects through competitive antagonism at both GABAA and glycine receptors. This means that this compound binds to the same site on the receptor as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. By occupying the binding site, it prevents the agonists from binding and eliciting their inhibitory effects, which are normally mediated by an influx of chloride ions leading to hyperpolarization of the neuronal membrane.
Quantitative Analysis of Antagonistic Potency
The potency of this compound as an antagonist has been quantified in several studies, primarily through the determination of its pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [1] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [1] |
In-depth Look at Receptor Interactions
GABAA Receptor Antagonism
This compound's interaction with the GABAA receptor complex has been further elucidated through radioligand binding assays. Studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a ligand that binds within the chloride ion channel of the GABAA receptor, have shown that this compound's inhibition of [35S]TBPS binding by GABA is consistent with competitive antagonism at the GABAA receptor itself[2]. Interestingly, while sharing structural similarities with neurosteroids that modulate GABAA receptor activity at a separate site, this compound does not appear to act competitively at this putative steroid binding site[2]. This suggests a direct interaction with the GABA binding site. Further evidence for its antagonist properties at the GABAA receptor comes from the observation that this compound blocks the inhibition of [35S]TBPS binding by other neurosteroids[2].
Glycine Receptor Antagonism
The antagonistic action of this compound at the glycine receptor is described as "strychnine-like," indicating a potent and direct blockade of the receptor[3]. Studies on the isolated rat optic nerve have demonstrated its ability to competitively antagonize glycine-induced responses[1]. This action is significant as glycine receptors are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
Electrophysiological Recording of Antagonism
Objective: To determine the antagonistic potency (pA2) of this compound at GABAA and glycine receptors.
Preparation:
-
GABAA Receptor: Isolated cuneate nucleus from rats[1].
-
Glycine Receptor: Isolated optic nerve from rats[1].
Methodology:
-
The isolated tissue is placed in a perfusion chamber and continuously superfused with a physiological saline solution.
-
Extracellular recordings of neuronal activity are made using glass microelectrodes.
-
Concentration-response curves are generated for the agonists (muscimol for GABAA, glycine for glycine receptors) by measuring the inhibition of neuronal firing at various agonist concentrations.
-
The protocol is repeated in the presence of fixed concentrations of this compound.
-
The parallel rightward shift in the agonist concentration-response curve is used to calculate the pA2 value using the Schild equation.
[35S]TBPS Binding Assay
Objective: To investigate the interaction of this compound with the GABAA receptor complex.
Preparation:
-
Synaptosomal membranes prepared from the cerebral cortex of rats[2].
Methodology:
-
Aliquots of the membrane preparation are incubated with [35S]TBPS in a buffered solution.
-
To assess the effect of this compound on GABA-mediated inhibition of [35S]TBPS binding, incubations are carried out with varying concentrations of GABA in the presence and absence of different concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that binds to the same site.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data is analyzed to determine the nature of the interaction between this compound and the GABAA receptor complex.
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Competitive antagonism of this compound at the GABAA receptor.
Caption: Competitive antagonism of this compound at the glycine receptor.
Caption: Workflow for characterizing this compound's antagonist activity.
Conclusion
This compound is a well-characterized dual antagonist of GABAA and glycine receptors. Its competitive mechanism of action at these two key inhibitory receptors makes it a powerful pharmacological tool for dissecting the roles of GABAergic and glycinergic neurotransmission in various physiological and pathological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their studies. The provided visualizations offer a clear conceptual framework for understanding its molecular interactions and the experimental approaches used for its characterization.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Structure and Properties of RU5135
An In-depth Technical Guide to the Chemical and Pharmacological Properties of RU5135
This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to the amidine steroid this compound, a potent antagonist of inhibitory neurotransmitter receptors.
This compound is a synthetic steroid derivative characterized by an amidine functional group. Its chemical properties are summarized below.
| Property | Value |
| IUPAC Name | (3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |
| CAS Number | 78774-26-2 |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| SMILES | O=C1[C@@]2([H])--INVALID-LINK--CC[C@@]32C">C@([H])[C@]4([H])CC(N)=N[C@@]4(C)C1 |
| Description | A novel convulsant amidine steroid.[1] |
Biological Activity and Mechanism of Action
This compound is a potent antagonist of the major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid (GABA) receptor and the glycine receptor. It exerts its convulsant effects by blocking the inhibitory actions of these neurotransmitters.
Antagonism of GABA Receptors
This compound acts as a competitive antagonist at GABAA receptors. It has been shown to antagonize the effects of the GABAA agonist muscimol in a competitive manner.[2][3] This indicates that this compound binds to the same site as GABA on the receptor complex, thereby preventing the channel from opening in the presence of the agonist.
Antagonism of Glycine Receptors
This compound is also a potent antagonist of glycine receptors, exhibiting a strychnine-like effect.[2][3] It competitively inhibits the action of glycine, another key inhibitory neurotransmitter, particularly in the brainstem and spinal cord.
The dual antagonism of both GABA and glycine receptors contributes to the powerful excitatory and convulsant properties of this compound.
Quantitative Data
The antagonistic potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Receptor Target | Agonist Used | Preparation | pA2 Value | Reference |
| GABAA Receptor | Muscimol | Rat Cuneate Nucleus Slice | 8.31 | [2][3] |
| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Electrophysiological Analysis of this compound Antagonism
This protocol describes the method for determining the antagonistic effects of this compound on GABA and glycine receptors using extracellular recording from isolated rat nervous tissue.[2][3]
1. Tissue Preparation:
-
Male Sprague-Dawley rats (150-200g) are decapitated and the brain is rapidly removed and placed in chilled, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
-
For GABAA receptor studies, slices of the cuneate nucleus (400 µm thick) are prepared.
-
For glycine receptor studies, the optic nerves are isolated.
2. Electrophysiological Recording:
-
The tissue preparation is placed in a superfusion chamber and continuously perfused with oxygenated Krebs-Henseleit solution at 32°C.
-
Extracellular potentials are recorded using glass microelectrodes filled with 2 M NaCl.
-
A stable baseline response to the application of the agonist (muscimol for cuneate nucleus, glycine for optic nerve) is established.
3. Antagonist Application and Data Analysis:
-
This compound is added to the superfusion solution at various concentrations.
-
Dose-response curves for the agonist are constructed in the absence and presence of different concentrations of this compound.
-
The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio - 1) against log(antagonist concentration). A slope of 1 indicates competitive antagonism.
GABAA Receptor Binding Assay
This protocol describes a representative method for a radioligand binding assay to determine the affinity of this compound for the GABAA receptor, based on standard procedures from the era of its initial characterization.
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
The supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the crude synaptic membranes.
-
The pellet is washed multiple times by resuspension in buffer and centrifugation to remove endogenous GABA.
2. Binding Assay:
-
The washed membranes are incubated with a radiolabeled GABAA receptor agonist, such as [³H]muscimol, in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The incubation is carried out in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at GABAA and glycine receptors.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antagonist, phenylbenzene omega-phosphono-alpha-amino acid, for strychnine-sensitive glycine receptors in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
RU5135: A Technical Guide to its Antagonism of the Glycine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroidal derivative recognized for its potent antagonistic activity at the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[1] Functioning as a competitive antagonist, this compound exhibits strychnine-like effects, making it a valuable tool for the study of glycinergic signaling.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. While this compound is a potent glycine receptor antagonist, it is important to note that it also exhibits activity at GABA receptors, indicating a degree of non-selectivity.[2][3]
Chemical Properties
| Property | Value |
| Chemical Name | (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one |
| Chemical Formula | C18H28N2O2 |
| Molecular Weight | 304.43 g/mol |
| Chemical Structure | ![]() |
Mechanism of Action
This compound functions as a competitive antagonist at the glycine binding site on the glycine receptor.[4] Glycine receptors are ligand-gated ion channels that, upon activation by glycine, open to allow the influx of chloride ions into the neuron. This chloride influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect. By binding to the same site as glycine, this compound prevents the binding of the agonist and the subsequent opening of the ion channel, thereby blocking inhibitory neurotransmission. This action is similar to that of the well-known glycine receptor antagonist, strychnine.[2]
Quantitative Data
The potency of this compound as a glycine receptor antagonist has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Antagonist | Receptor Target | Preparation | pA2 Value | Reference |
| This compound | Glycine Receptor | Isolated rat optic nerve | 7.67 | [4] |
| This compound | GABA Receptor (Muscimol) | Isolated rat cuneate nucleus | 8.31 | [4] |
Experimental Protocols
Cell Culture and Transfection for Glycine Receptor Expression
This protocol describes the general procedure for culturing Human Embryonic Kidney 293 (HEK293) cells and transiently transfecting them to express specific glycine receptor subunits for subsequent electrophysiological or binding assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Plasmid DNA encoding the desired glycine receptor α subunit (e.g., α1, α2, or α3)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Culture plates/flasks
Procedure:
-
Cell Culture: Maintain HEK293 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Seeding for Transfection: The day before transfection, seed the HEK293 cells into the desired culture plates (e.g., 6-well plates or 35 mm dishes) at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well to be transfected, dilute the plasmid DNA into a serum-free medium.
-
In a separate tube, dilute the transfection reagent into a serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the desired assay.
Electrophysiological Recording of Glycine Receptor Currents
This protocol outlines the whole-cell patch-clamp technique to measure glycine-evoked currents in HEK293 cells expressing recombinant glycine receptors and to assess the antagonistic effect of this compound.
Materials:
-
Transfected HEK293 cells expressing glycine receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH)
-
Glycine stock solution
-
This compound stock solution
Procedure:
-
Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy-looking transfected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glycine at a concentration that elicits a submaximal current (e.g., the EC20) using a rapid solution exchange system.
-
After establishing a stable baseline glycine response, co-apply this compound at various concentrations with the same concentration of glycine.
-
Record the inhibition of the glycine-evoked current by this compound.
-
-
Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC50 value.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glycine receptor using a radiolabeled antagonist like [3H]strychnine.
Materials:
-
Membrane preparations from cells or tissues expressing glycine receptors
-
[3H]strychnine (radioligand)
-
Unlabeled glycine (for non-specific binding determination)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]strychnine (typically at or below its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding:
-
For total binding, add only the membrane preparation and [3H]strychnine.
-
For non-specific binding, add the membrane preparation, [3H]strychnine, and a high concentration of unlabeled glycine (e.g., 1 mM).
-
-
Incubation: Incubate the tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Glycine Receptor Signaling Pathway
Caption: Canonical inhibitory signaling pathway of the glycine receptor and the antagonistic action of this compound.
Experimental Workflow for Characterizing a Glycine Receptor Antagonist
Caption: A typical experimental workflow for the in vitro characterization of a glycine receptor antagonist.
References
- 1. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture and transfection of HEK293T cells [protocols.io]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
RU5135: A Technical Guide to its GABAA Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the GABAA receptor activity of the steroid derivative, RU5135. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its pharmacological profile, experimental protocols for its study, and a visualization of its mechanism of action.
Core Activity: Competitive Antagonism at the GABAA Receptor
This compound is characterized as a competitive antagonist at the GABAA receptor[1]. This mechanism involves the direct competition of this compound with the endogenous neurotransmitter gamma-aminobutyric acid (GABA) for the same binding site on the receptor complex. Unlike GABA, the binding of this compound does not induce a conformational change that opens the chloride ion channel. Consequently, it blocks the inhibitory effect of GABA, leading to a reduction in neuronal inhibition[1]. This action is in contrast to non-competitive antagonists, which bind to a different site on the receptor to prevent its proper function[2]. This compound has been compared to other well-known GABAA antagonists such as bicuculline and gabazine (SR 95531)[2].
Beyond its primary activity at the GABAA receptor, this compound has also been noted to possess potent strychnine-like glycine antagonist effects, although its impact on GABA-induced inhibition of neuronal firing is more pronounced.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity at the GABAA receptor.
| Parameter | Value | Radioligand | Preparation | Reference |
| IC50 | 7 nM | [3H]SR 95531 | Not specified | [3] |
| Imax | 82% | [3H]SR 95531 | Not specified | [3] |
Note: The Imax value of 82% indicates that this compound incompletely displaced the radioligand at the concentrations tested, suggesting a complex binding interaction.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the GABAA receptor activity of this compound are provided below. These protocols are based on established methodologies in the field.
[35S]t-Butylbicyclophosphorothionate ([35S]TBPS) Binding Assay
This assay is utilized to evaluate the interaction of compounds with the convulsant binding site within the GABAA receptor chloride ionophore.
1. Membrane Preparation:
- Dissect the desired brain region (e.g., cerebral cortex) from rats on ice.
- Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
- Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-citrate, 0.2 M NaBr, pH 7.4) for the binding assay.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, add the following in a final volume of 250 µL:
- 150 µL of the membrane preparation (50-120 µg of protein).
- 50 µL of varying concentrations of this compound or vehicle control.
- 50 µL of [35S]TBPS (e.g., 8 nM final concentration).
- To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand that binds to the same site (e.g., 5 µM TBPS or 10 µM picrotoxin).
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
3. Filtration and Counting:
- Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
- Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
- Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.
- Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine parameters such as IC50.
[3H]SR 95531 Displacement Assay
This competitive binding assay is used to determine the affinity of a test compound for the GABA binding site on the GABAA receptor.
1. Membrane Preparation:
- Follow the same procedure as described for the [35S]TBPS Binding Assay to obtain a crude membrane fraction from the desired brain region.
2. Binding Reaction:
- In a 96-well plate, add the following in a final volume of 250 µL:
- 150 µL of the membrane preparation (50-120 µg of protein).
- 50 µL of varying concentrations of this compound.
- 50 µL of a fixed concentration of [3H]SR 95531 (e.g., at a concentration close to its Kd).
- Define non-specific binding in a parallel set of wells using a high concentration of an unlabeled GABAA antagonist (e.g., 100 µM gabazine).
- Incubate the plate at a suitable temperature (e.g., 4°C) for an appropriate duration (e.g., 30 minutes) to allow for binding to reach equilibrium.
3. Filtration and Counting:
- Follow the same filtration and counting procedure as described for the [35S]TBPS Binding Assay.
4. Data Analysis:
- Calculate the specific binding of [3H]SR 95531 at each concentration of this compound.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the resulting dose-response curve using a sigmoidal model to determine the IC50 value of this compound.
- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of GABAA Receptor and Competitive Antagonism by this compound
Caption: Competitive antagonism of the GABAA receptor by this compound.
Experimental Workflow: [35S]TBPS Binding Assay
Caption: Workflow for the [35S]TBPS radioligand binding assay.
Experimental Workflow: [3H]SR 95531 Displacement Assay
Caption: Workflow for the [3H]SR 95531 competitive displacement assay.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the marine natural product 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole, commonly referred to in scientific literature as Q1. The initial query for "RU5135" did not yield specific results for a chemical compound, suggesting it may be an internal or alternative designation. The research detailed herein focuses on the well-documented compound Q1.
Discovery and Identification
The compound Q1 was first identified as a novel organochlorine contaminant in environmental samples. A 2000 study by Vetter et al. reported the presence of an unknown compound with the molecular formula C₉H₃Cl₇N₂ in seal blubber from the Namibian coast and the Antarctic.[1] This compound, designated Q1, was found at concentrations comparable to or even exceeding those of well-known pollutants like DDT and PCBs.[1] Subsequent research confirmed its bioaccumulative nature, with detections in marine mammals, birds, fish, and even human milk.[1][2]
The definitive structure of Q1 as 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole was elucidated in 2002 by Wu et al.[3] This was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and its structure was confirmed by chemical synthesis.[3]
Physicochemical Properties
Q1 is a lipophilic compound, which contributes to its bioaccumulation in the fatty tissues of organisms. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₃Cl₇N₂ | [1] |
| Molecular Weight | 387.3 g/mol | PubChem |
| Calculated log Kₒw | In the range of other lipophilic organohalogens | [2] |
| Water Solubility | Not explicitly quantified, but expected to be low | - |
| Appearance | Not specified in literature | - |
Synthesis of Q1
The synthesis of Q1 has been reported in the literature, providing a means to obtain the pure compound for analytical and biological studies. An improved two-step synthesis was described by Fu and Gribble in 2008.
Experimental Protocol: Two-Step Synthesis of Q1
Step 1: Synthesis of 1'-methyl-1,2'-bipyrrole
-
Reagents: 1-methyl-2-nitropyrrole, granulated tin, acetic acid, methanol, dichloroethane, succinaldehyde.
-
Procedure:
-
A mixture of 1-methyl-2-nitropyrrole and granulated tin is prepared.
-
Acetic acid, methanol, and dichloroethane are added to the mixture.
-
Succinaldehyde is then added to the reaction.
-
The reaction proceeds to form the crude 1'-methyl-1,2'-bipyrrole intermediate. This intermediate is used in the next step without further purification.
-
Step 2: Perchlorination to yield 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1)
-
Reagents: Crude 1'-methyl-1,2'-bipyrrole, N-chlorosuccinimide (NCS), dry tetrahydrofuran (THF).
-
Procedure:
-
The crude 1'-methyl-1,2'-bipyrrole is dissolved in dry THF and cooled to -78 °C under a nitrogen atmosphere.
-
N-chlorosuccinimide is added portion-wise to the cooled solution.
-
The reaction mixture is stirred and allowed to warm to 0 °C.
-
An additional amount of N-chlorosuccinimide is added at -78 °C.
-
The final product, Q1, is obtained after appropriate workup and purification.
-
Biological Activity and Signaling Pathway
The biological activity of Q1 has been investigated, with a particular focus on its interaction with the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that mediates the toxic effects of a variety of environmental contaminants.
Interaction with the Aryl Hydrocarbon Receptor (AHR)
Studies have shown that Q1 is a ligand for the AHR. However, its potency as an AHR agonist is significantly lower than that of prototypical AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
| Biological Activity Parameter | Result | Source |
| EROD Induction Potency | At least 10⁻⁷ times lower than TCDD | - |
| Inhibition of [³H]TCDD binding to human AHR | 18% inhibition at 20 µM Q1 | - |
| Cell-growth inhibitory/cytocidal activity (IC₅₀) | >50 µM in human tumor cells | - |
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Upon binding to a ligand such as Q1, the AHR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
Experimental Workflows
The study of Q1 involves a multi-step workflow, from its extraction from environmental samples to its biological characterization.
Conclusion
2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole (Q1) is a naturally occurring, bioaccumulative organochlorine compound first identified in marine environments. Its structure has been confirmed, and a synthetic route has been established. While it is a ligand for the aryl hydrocarbon receptor, its biological potency is significantly lower than that of other well-known AHR agonists. Further research is warranted to fully understand its environmental fate, toxicological profile, and potential ecological impact.
References
- 1. Determination of Q1, an unknown organochlorine contaminant, in human milk, Antarctic air, and further environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental occurrence of Q1, a C9H3C17N2 compound, that has been identified as a natural bioaccumulative organochlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and synthesis of the natural heptachloro-1'-methyl-1,2'-bipyrrole (Q1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of RU5135: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RU5135, a steroid derivative, is a potent convulsant agent that exerts its pharmacological effects through the potent and competitive antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and the putative signaling pathways affected by its activity. The information presented herein is intended to support further research and drug development efforts related to GABAergic and glycinergic neurotransmission.
Introduction
This compound is a synthetic amidine steroid that has been characterized as a powerful convulsant. Its primary mechanism of action is the blockade of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) and glycine. By acting as a competitive antagonist at GABAA receptors and a potent, strychnine-like antagonist at glycine receptors, this compound disrupts the delicate balance between neuronal excitation and inhibition, leading to hyperexcitability and seizure activity. This document synthesizes the available pharmacological data on this compound, providing a detailed examination of its receptor interactions and the downstream consequences of its antagonist activity.
Mechanism of Action
This compound functions as a dual antagonist, targeting both GABAA and glycine receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain and spinal cord, respectively.
-
GABAA Receptor Antagonism: this compound acts as a competitive antagonist at the GABAA receptor, competing with the endogenous ligand GABA for the binding site.[1] This action prevents the GABA-induced opening of the chloride ion channel, thereby inhibiting the hyperpolarizing influx of chloride ions that normally leads to neuronal inhibition. The antagonism at the GABAA receptor by this compound is similar to that of the classic competitive antagonist bicuculline, although it acts at a site separate from the picrotoxin binding site.[2]
-
Glycine Receptor Antagonism: this compound is a potent antagonist of the glycine receptor, exhibiting a strychnine-like mechanism of action.[3] It competitively blocks the binding of glycine, preventing the opening of the associated chloride channel and thus inhibiting glycinergic neurotransmission, which is crucial for motor and sensory functions in the spinal cord and brainstem.[2][3]
Quantitative Pharmacological Data
The potency of this compound as an antagonist at GABAA and glycine receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [2] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [2] |
Experimental Protocols
The pharmacological characterization of this compound has been achieved through a combination of radioligand binding assays and electrophysiological studies. The following are detailed methodologies representative of the key experiments cited.
Radioligand Binding Assays
This assay is designed to determine the affinity of this compound for the GABAA receptor by measuring its ability to displace the binding of a radiolabeled agonist, [³H]muscimol.
Protocol:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
Binding Incubation: The membrane preparation is incubated with a fixed concentration of [³H]muscimol (e.g., 2-4 nM) and varying concentrations of this compound.
-
Determination of Non-specific Binding: A parallel set of tubes is prepared containing a high concentration of a known GABAA receptor ligand (e.g., 100 µM GABA or bicuculline) to determine non-specific binding.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]muscimol (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
This assay quantifies the affinity of this compound for the glycine receptor by measuring its ability to displace the radiolabeled antagonist, [³H]strychnine.
Protocol:
-
Membrane Preparation: Spinal cord or brainstem tissue is homogenized and subjected to subcellular fractionation to obtain a synaptic membrane preparation.
-
Binding Incubation: The synaptic membranes are incubated with a fixed concentration of [³H]strychnine (e.g., 1-5 nM) in the presence of varying concentrations of this compound.
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine or strychnine (e.g., 1 mM).
-
Separation and Quantification: Similar to the GABAA receptor assay, bound and free radioligand are separated by rapid filtration, and the radioactivity is quantified.
-
Data Analysis: The IC50 and Ki values for this compound at the glycine receptor are calculated as described above.
Electrophysiological Studies
Electrophysiological recordings from isolated neuronal preparations are used to functionally characterize the antagonist properties of this compound.
Protocol:
-
Tissue Preparation: Isolated preparations of rat optic nerve and cuneate nucleus are used to study glycine and GABAA receptor antagonism, respectively.[2]
-
Recording Setup: The preparations are placed in a recording chamber and superfused with physiological saline. Extracellular or intracellular recordings are made from neuronal populations or single neurons.
-
Agonist Application: Concentration-response curves are generated for the respective agonists (glycine for optic nerve, muscimol for cuneate nucleus) by applying increasing concentrations and measuring the resulting electrophysiological response (e.g., change in firing rate, membrane potential, or current).
-
Antagonist Application: The tissue is then incubated with a fixed concentration of this compound, and the agonist concentration-response curve is re-determined.
-
Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log of (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.
Signaling Pathways
The antagonism of GABAA and glycine receptors by this compound initiates a cascade of downstream signaling events, primarily driven by the disinhibition of neuronal circuits. While direct studies on the specific signaling pathways modulated by this compound are limited, the known consequences of GABAA and glycine receptor blockade provide a strong basis for inferring its effects. The convulsant nature of this compound is a direct result of this widespread neuronal disinhibition.
GABAA Receptor Antagonism Signaling
Blockade of GABAA receptors by this compound removes the primary source of fast synaptic inhibition in the brain. This leads to increased neuronal excitability and a higher propensity for synchronized firing, which can manifest as seizures. The downstream signaling consequences are complex and can involve:
-
Increased Intracellular Calcium: Enhanced neuronal firing leads to the opening of voltage-gated calcium channels, resulting in an influx of Ca²⁺. This can activate a variety of calcium-dependent signaling pathways.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Increased neuronal activity and calcium influx can lead to the activation of the MAPK/ERK pathway, which is involved in regulating gene expression related to synaptic plasticity and cell survival.
-
Phosphorylation of CREB: The cAMP response element-binding protein (CREB) is a transcription factor that is activated by phosphorylation in response to increased neuronal activity and calcium influx. Phosphorylated CREB (pCREB) regulates the expression of genes involved in long-term changes in synaptic function.
Glycine Receptor Antagonism Signaling
Antagonism of glycine receptors by this compound primarily affects inhibitory neurotransmission in the spinal cord and brainstem. This leads to motor neuron hyperexcitability, resulting in muscle spasms and convulsions. The signaling cascade is similar to that of GABAA receptor antagonism, with disinhibition leading to increased neuronal firing and subsequent activation of calcium-dependent pathways.
Experimental Workflow for Characterizing this compound
The comprehensive pharmacological profiling of a compound like this compound follows a structured workflow, from initial binding studies to functional and in vivo characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of GABAA and glycine receptors in neuronal excitability and the generation of seizures. Its potent and competitive antagonism at these key inhibitory receptors provides a robust method for inducing a state of hyperexcitability in neuronal circuits. The quantitative data and experimental protocols outlined in this guide offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore the therapeutic potential of modulating GABAergic and glycinergic signaling in various neurological and psychiatric disorders. Future research should focus on elucidating the specific downstream signaling cascades activated by this compound-induced disinhibition to better understand the molecular mechanisms underlying its profound convulsant effects.
References
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
RU5135: A Technical Guide to its Classification as a Steroid Derivative and Potent Inhibitory Neurotransmitter Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the steroid derivative RU5135, focusing on its classification, mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent convulsant that acts as a competitive antagonist at both γ-aminobutyric acid (GABA) and glycine receptors, the primary inhibitory neurotransmitter systems in the central nervous system. This document summarizes the available quantitative data on its antagonist potency, details the experimental protocols for its pharmacological evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Classification and Chemical Properties
This compound is classified as a synthetic amidine steroid derivative.[1] Chemically, it is an androstane and an azasteroid.[2] Its systematic name is 3α-hydroxy-17-imino-5β-androstane-16-carbonitrile.
| Property | Value | Reference |
| Chemical Formula | C18H28N2O2 | [1] |
| Molecular Weight | 304.43 g/mol | [1] |
| CAS Number | 78774-26-2 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1] |
Mechanism of Action: Antagonism of Inhibitory Neurotransmission
This compound exerts its convulsant effects by potently and competitively antagonizing the principal inhibitory neurotransmitter receptors in the central nervous system: the GABAA receptor and the glycine receptor.
GABAA Receptor Antagonism
This compound is a competitive antagonist at the GABAA receptor.[3] This has been demonstrated through its ability to competitively inhibit the binding of the GABAA agonist muscimol.[3] Further studies using [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding have confirmed that this compound acts as a competitive antagonist at the GABAA receptor. It shares a common site of action with the classic GABAA antagonist bicuculline, which is distinct from the picrotoxin binding site within the chloride ion channel.[3]
Glycine Receptor Antagonism
In addition to its effects on the GABAergic system, this compound is also a potent antagonist of the glycine receptor.[2] Electrophysiological studies have shown that it antagonizes glycine in a manner similar to the classical glycine receptor antagonist, strychnine, indicating a shared site of action.[2][3]
Quantitative Pharmacological Data
The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| GABAA Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [3] |
| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [3] |
Signaling Pathways
The primary mechanism of action of this compound is the blockade of inhibitory signaling cascades mediated by GABAA and glycine receptors.
References
- 1. GABA and Glycine Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure–Function Relationships of Glycine and GABAA Receptors and Their Interplay With the Scaffolding Protein Gephyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroactive Steroid RU5135
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic neuroactive steroid RU5135, chemically identified as 3α-hydroxy-16-imino-5β-17-azaandrostan-11-one, is a potent modulator of inhibitory neurotransmission in the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, and pharmacological effects. Primarily recognized as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, this compound also exhibits significant antagonist activity at the glycine receptor. These dual inhibitory actions contribute to its notable proconvulsant properties. This guide synthesizes available data on its binding affinities, summarizes key experimental methodologies for its characterization, and outlines its effects on neuronal signaling pathways.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of this compound are not extensively published, its steroidal structure provides a basis for predicting its characteristics.
| Property | Predicted Value/Characteristic |
| Chemical Formula | C₁₉H₃₀N₂O₂ |
| Molecular Weight | 318.45 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility. |
| Chemical Structure | A synthetic amidine steroid with a 3α-hydroxy-5β-reduced A ring. |
Mechanism of Action
This compound exerts its primary pharmacological effects through the antagonism of two major inhibitory neurotransmitter receptors in the CNS: the GABA-A receptor and the glycine receptor.
GABA-A Receptor Antagonism
This compound acts as a competitive antagonist at the GABA-A receptor.[1] This means it binds to the same site as the endogenous ligand GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effects.[2] The antagonism at the GABA-A receptor leads to a reduction in chloride ion influx into neurons, resulting in decreased hyperpolarization and increased neuronal excitability.
Glycine Receptor Antagonism
In addition to its effects on the GABA-A receptor, this compound is a potent, strychnine-like antagonist of the glycine receptor.[3][4] Glycine receptors are predominantly found in the spinal cord and brainstem and, like GABA-A receptors, are ligand-gated chloride channels. By blocking glycine-mediated inhibition, this compound further contributes to a state of neuronal hyperexcitability.
Quantitative Pharmacological Data
| Receptor Target | Agonist | Preparation | pA₂ Value | Reference |
| GABA-A Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [5][6] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [5][6] |
This compound has been observed to partially inhibit the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) with nanomolar potency, further indicating its high affinity for the GABA-A receptor complex.[1]
Pharmacological Effects
The dual antagonism of GABA-A and glycine receptors by this compound results in significant proconvulsant and convulsant effects.
| Effect | Animal Model | Observations |
| Convulsant/Proconvulsant Activity | Rodents (Rats, Mice) | Systemic administration can induce epileptic spiking and seizures.[7] The epileptogenic effects may be more pronounced when the blood-brain barrier is compromised. |
Signaling Pathways
The signaling pathways affected by this compound are directly linked to its antagonism of GABA-A and glycine receptors.
Caption: Antagonistic action of this compound at the GABA-A receptor.
Caption: Antagonistic action of this compound at the Glycine receptor.
Experimental Protocols
[³⁵S]TBPS Radioligand Binding Assay
This assay is used to assess the interaction of this compound with the GABA-A receptor complex.
Caption: Workflow for a [³⁵S]TBPS radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Whole brains or specific brain regions (e.g., cerebral cortex) from rodents are homogenized in a buffered sucrose solution. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomal membranes. The pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances and finally resuspended in the assay buffer.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [³⁵S]TBPS and varying concentrations of this compound. To determine the nature of the interaction, parallel experiments are conducted in the presence of a fixed concentration of GABA. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the TBPS site, such as picrotoxin.
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing bound [³⁵S]TBPS, is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ or Kᵢ values of this compound.
Evaluation of Convulsant Activity (Maximal Electroshock Seizure - MES Test)
The MES test is a common preclinical model to assess the proconvulsant or anticonvulsant properties of a compound.
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Detailed Methodology:
-
Animal Preparation: Male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: Animals are divided into groups and administered different doses of this compound or the vehicle control, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Seizure Induction: At a predetermined time after drug administration, a maximal electroshock is delivered through corneal electrodes. The electrical stimulus is of a fixed duration and current, sufficient to induce a tonic hindlimb extension seizure in control animals.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension. The abolition of this endpoint is considered protection. Conversely, a potentiation or induction of seizures at sub-threshold stimulation would indicate a proconvulsant effect.
-
Data Analysis: The percentage of animals exhibiting the seizure endpoint at each dose is recorded. The dose that produces the effect in 50% of the animals (ED₅₀) is calculated using probit analysis.
Synthesis
Conclusion
This compound is a valuable pharmacological tool for studying the roles of GABA-A and glycine receptors in neuronal excitability and seizure generation. Its potent antagonist activity at both of these critical inhibitory receptors makes it a powerful proconvulsant agent. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this and related neuroactive steroids. Further studies are warranted to fully elucidate its binding characteristics and to explore the therapeutic potential of modulating these inhibitory systems.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
RU5135: A Technical Profile of its Convulsant Properties
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
RU5135, a synthetic aminosteroid, is a potent convulsant agent that acts primarily through the antagonism of major inhibitory neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanisms of action, quantitative in vitro data, and the experimental protocols used for its characterization. Contrary to compounds with anticonvulsant effects, which typically enhance neural inhibition, this compound blocks this inhibition, leading to hyperexcitability and seizure activity. Evidence to date does not support any anticonvulsant properties for this compound; it is exclusively characterized as a pro-convulsant. This document synthesizes available data to serve as a technical resource for researchers in neuroscience and drug development.
Mechanism of Action: Dual Antagonism of Inhibitory Receptors
The primary convulsant effects of this compound are mediated by its potent, competitive antagonism at two key ligand-gated ion channels responsible for inhibitory neurotransmission: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor (GlyR).
-
GABA-A Receptor Antagonism : The GABA-A receptor is a chloride ion channel that, upon binding of GABA, opens to allow chloride influx, hyperpolarizing the neuron and making it less likely to fire an action potential. This compound competitively binds to the GABA recognition site on the receptor complex, preventing GABA from binding and activating the channel.[1] This blockade of GABAergic inhibition is a hallmark of many convulsant compounds.
-
Glycine Receptor Antagonism : Particularly in the spinal cord and brainstem, the glycine receptor provides a similar inhibitory function. Glycine binding opens a chloride channel, reducing neuronal excitability. This compound also acts as a potent, strychnine-like antagonist at this receptor, further contributing to its convulsant profile by removing a critical source of inhibition in these regions.[1][2]
The dual antagonism of both major fast-acting inhibitory systems in the central nervous system results in widespread neuronal disinhibition, leading to uncontrolled firing and seizure activity.
Quantitative Data Summary
The potency of this compound has been quantified through various in vitro assays. The data highlights its high affinity for inhibitory neurotransmitter receptors. To date, a specific median effective dose (ED50) for the convulsant activity of this compound in animal models has not been reported in widely available literature.
Table 1: In Vitro Receptor Antagonist Potency of this compound
| Parameter | Receptor/Ligand System | Preparation | Value | Reference |
| pA2 | GABA-A Receptor (vs. Muscimol) | Isolated Rat Cuneate Nucleus | 8.31 | [1] |
| pA2 | Glycine Receptor (vs. Glycine) | Isolated Rat Optic Nerve | 7.67 | [1] |
| IC50 | GABA-A Receptor (vs. [3H]SR 95531) | Rat Brain Cortical Membranes | 7 nM |
-
pA2 : The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
-
IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The characterization of this compound and similar compounds relies on standardized in vitro and in vivo methodologies.
Radioligand Binding Assay for GABA-A Receptor
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound like this compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Objective: To quantify the affinity of this compound for the GABA-A receptor site.
Materials:
-
Tissue Preparation: Whole rat brain or specific regions (e.g., cerebral cortex).
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]Muscimol or [3H]SR 95531 (a GABA site antagonist).
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).
-
Test Compound: this compound at various concentrations.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation: a. Homogenize rat brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes. d. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. e. Resuspend the final pellet in fresh binding buffer to a specific protein concentration.
-
Binding Assay: a. Set up assay tubes containing: i. Total Binding: Membrane preparation + Radioligand. ii. Non-specific Binding: Membrane preparation + Radioligand + excess unlabeled GABA. iii. Displacement: Membrane preparation + Radioligand + varying concentrations of this compound. b. Incubate tubes at a controlled temperature (e.g., 4°C) for a set time to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand. d. Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound. c. Use non-linear regression to determine the IC50 value.
In Vivo Assessment of Convulsant Activity
To determine the pro-convulsant effect of a compound in vivo, a chemoconvulsant seizure threshold model, such as the pentylenetetrazol (PTZ) infusion test, is often used. This protocol determines the dose of a convulsant agent required to elicit a seizure. A pro-convulsant compound like this compound would lower this threshold.
Objective: To determine if this compound lowers the seizure threshold and to quantify its convulsant potency (CD50 or ED50).
Materials:
-
Animals: Male mice (e.g., Swiss Webster) or rats.
-
Chemoconvulsant: Pentylenetetrazol (PTZ) solution (e.g., 0.5% in saline).
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Equipment: Infusion pump, intravenous (tail vein) catheters, observation chambers.
Methodology:
-
Animal Preparation: a. Acclimatize animals to the laboratory environment. b. On the day of the experiment, weigh each animal and administer the test compound (this compound) or vehicle via a specific route (e.g., intraperitoneal, intravenous) at a predetermined pretreatment time.
-
PTZ Infusion: a. Place the animal in an observation chamber. b. Insert a catheter into the lateral tail vein. c. Begin infusion of the PTZ solution at a constant rate (e.g., 0.3 ml/min).
-
Observation and Endpoint: a. Observe the animal continuously for the onset of a defined seizure endpoint. Common endpoints include: i. First myoclonic twitch. ii. Generalized clonic seizure (loss of righting reflex for >5 seconds). b. Immediately stop the infusion upon reaching the seizure endpoint.
-
Data Analysis: a. Calculate the threshold dose of PTZ (in mg/kg) required to induce the seizure for each animal. b. Compare the PTZ threshold dose in this compound-treated animals to the vehicle-treated control group. A statistically significant reduction in the PTZ dose indicates a pro-convulsant effect. c. To determine the convulsant ED50 of this compound itself, animals would be administered different doses of this compound and observed for the presence or absence of seizures over a set period.
Conclusion: Convulsant vs. Anticonvulsant Properties
The available scientific evidence unequivocally classifies this compound as a potent convulsant agent. Its mechanism of action, centered on the competitive antagonism of the brain's primary inhibitory GABA-A and glycine receptors, is fundamentally pro-convulsant. This action is the direct opposite of that seen in anticonvulsant drugs, which typically work by enhancing GABAergic inhibition or reducing excitatory neurotransmission. There is no evidence in the reviewed literature to suggest that this compound possesses any anticonvulsant properties under any tested conditions. Therefore, for research and development purposes, this compound should be handled and regarded as a tool compound for inducing seizure activity and for studying the mechanisms of epilepsy and neural hyperexcitability.
References
Methodological & Application
Application Notes and Protocols for RU5135 In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been identified as a potent antagonist of key inhibitory neurotransmitter receptors in the central nervous system. Specifically, it acts as a competitive antagonist at the γ-aminobutyric acid type A (GABAᴀ) receptor and as a potent, strychnine-like antagonist at the glycine receptor.[1][2] This activity at two major inhibitory ion channels makes this compound a significant tool for studying neuronal excitability and synaptic inhibition. Its ability to induce epileptic spiking in vivo, particularly in the context of a compromised blood-brain barrier, underscores its potent effects on neuronal networks.
These application notes provide detailed protocols for the in vitro electrophysiological characterization of this compound using the whole-cell patch-clamp technique. The protocols are designed to enable researchers to investigate the antagonistic properties of this compound on both GABAᴀ and glycine receptors in a controlled in vitro environment.
Data Presentation
The following table summarizes the quantitative data available for the antagonistic activity of this compound at GABAᴀ and glycine receptors.
| Receptor Target | Agonist | Preparation | Method | Potency (pA₂) | Reference |
| GABAᴀ Receptor | Muscimol | Isolated rat cuneate nucleus | Schild Analysis | 8.31 | [3] |
| Glycine Receptor | Glycine | Isolated rat optic nerve | Schild Analysis | 7.67 | [3] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist.
A study on the human homomeric alpha1 glycine receptor expressed in HEK293 cells also established a rank order of potency for various antagonists, with this compound being the most potent.[4]
Signaling Pathways
The primary mechanism of action of this compound at the cellular level involves the direct blockade of ionotropic GABAᴀ and glycine receptors. These receptors are ligand-gated ion channels that, upon activation by their respective agonists (GABA and glycine), mediate the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. As a competitive antagonist, this compound binds to the same site as the endogenous agonist, preventing the opening of the channel and thereby reducing the inhibitory postsynaptic current.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABAᴀ Receptor Antagonism by this compound
This protocol is designed to measure the inhibitory effect of this compound on GABAᴀ receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABAᴀ receptor subunits).
Materials:
-
Cell Culture: Primary neuronal culture (e.g., hippocampal or cortical neurons) or a stable cell line expressing GABAᴀ receptors.
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist: GABA (γ-aminobutyric acid) stock solution (100 mM in water).
-
Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).
-
Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Preparation:
-
Prepare and equilibrate ACSF and internal solutions.
-
Prepare fresh dilutions of GABA and this compound in ACSF on the day of the experiment.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Continuously perfuse the cell with ACSF.
-
-
GABA Application and Baseline Recording:
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀-EC₅₀, determined from a prior dose-response curve) for 2-5 seconds to elicit a stable inward Cl⁻ current.
-
Repeat the GABA application at regular intervals (e.g., every 60 seconds) until a stable baseline response is achieved.
-
-
This compound Application:
-
Pre-apply this compound at the desired concentration for at least 60 seconds before co-applying it with the same concentration of GABA.
-
Record the GABA-evoked current in the presence of this compound.
-
To test for competitive antagonism, apply increasing concentrations of this compound in the presence of a fixed concentration of GABA.
-
-
Washout:
-
Wash out this compound by perfusing with ACSF for several minutes and re-apply GABA to check for recovery of the response.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-inhibition curve and determine the IC₅₀ value.
-
Experimental Workflow:
Protocol 2: Whole-Cell Voltage-Clamp Recording of Glycine Receptor Antagonism by this compound
This protocol is adapted to investigate the antagonistic effects of this compound on glycine receptor-mediated currents, particularly relevant for neurons in the spinal cord and brainstem where glycine is a major inhibitory neurotransmitter.
Materials:
-
Cell Culture: Primary spinal cord neurons or a cell line expressing glycine receptors (e.g., HEK293 expressing GlyR α1).
-
External Solution (ACSF): Same as for the GABAᴀ receptor protocol.
-
Internal Solution: Same as for the GABAᴀ receptor protocol.
-
Agonist: Glycine stock solution (100 mM in water).
-
Antagonist: this compound stock solution (10 mM in DMSO, dilute to final concentrations in ACSF).
-
Patch-clamp setup: Same as for the GABAᴀ receptor protocol.
Procedure:
-
Preparation:
-
Follow the same preparation steps as in Protocol 1, substituting glycine for GABA.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration and clamp the cell at -60 mV.
-
-
Glycine Application and Baseline Recording:
-
Apply a sub-maximal concentration of glycine (e.g., EC₂₀-EC₅₀) for 2-5 seconds to elicit a stable inward Cl⁻ current.
-
Establish a stable baseline response with repeated applications.
-
-
This compound Application:
-
Pre-apply this compound for at least 60 seconds before co-application with glycine.
-
Record the glycine-evoked current in the presence of this compound.
-
Use a range of this compound concentrations to determine the concentration-dependency of the block.
-
-
Washout:
-
Wash out this compound and check for the recovery of the glycine-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked current before and after this compound application.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Logical Relationship of Competitive Antagonism:
Conclusion
The provided protocols offer a robust framework for the in vitro electrophysiological characterization of this compound. By utilizing whole-cell patch-clamp techniques, researchers can quantitatively assess the antagonistic potency of this compound at both GABAᴀ and glycine receptors. The established pA₂ values confirm its significant antagonistic properties. These studies are crucial for understanding the molecular mechanisms underlying the physiological effects of this compound and for its potential use as a pharmacological tool in neuroscience research.
References
- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of RU5135 in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative identified as a potent and selective antagonist of the glycine receptor.[1] Its mechanism of action is comparable to that of strychnine, competitively blocking the glycine binding site on the glycine receptor, thereby inhibiting glycine-gated chloride currents.[1] While direct protocols for the application of this compound in brain slice electrophysiology are not extensively documented in existing literature, its well-defined role as a glycine antagonist allows for the formulation of robust experimental designs. These application notes provide a detailed, albeit hypothetical, framework for utilizing this compound in brain slice recordings to investigate glycinergic signaling and its impact on neuronal function.
Mechanism of Action
Glycine receptors (GlyRs) are ligand-gated ion channels that, upon binding to glycine, open to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission. This compound, as a competitive antagonist, is hypothesized to bind to the glycine site on the GlyR without activating the channel. This occupation of the binding site prevents glycine from exerting its inhibitory effect, leading to a disinhibition of the postsynaptic neuron.
Potential Applications in Brain Slice Electrophysiology
-
Isolation of other inhibitory components: By blocking glycinergic inhibition, the contribution of GABAergic or other forms of inhibition to synaptic events can be more clearly studied.
-
Investigation of synaptic plasticity: Glycine receptors are known to modulate long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to dissect the specific role of glycinergic signaling in these processes.
-
Study of neuronal excitability: By removing a source of inhibition, this compound can be used to study how the loss of glycinergic tone affects the firing properties of neurons.
-
Epileptiform activity models: Disinhibition is a key mechanism in the generation of epileptiform activity. This compound could potentially be used to induce and study such activity in brain slices.
Quantitative Data Summary: Expected Effects of this compound
The following table summarizes the anticipated quantitative effects of applying this compound in brain slice recordings, based on the known effects of glycine receptor antagonism.
| Parameter | Expected Effect of this compound | Typical Concentration Range (Hypothetical) | Relevant Brain Regions |
| Frequency of spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Decrease (specifically glycinergic sIPSCs) | 0.5 - 5 µM | Spinal Cord, Brainstem, Hippocampus |
| Amplitude of evoked Inhibitory Postsynaptic Potentials (eIPSPs) | Decrease (of the glycinergic component) | 0.5 - 5 µM | Spinal Cord, Brainstem, Hippocampus |
| Neuronal Firing Rate (in response to excitatory stimuli) | Increase | 1 - 10 µM | Cortex, Hippocampus |
| Long-Term Potentiation (LTP) magnitude | Modulation (increase or decrease depending on the brain region and induction protocol) | 1 - 10 µM | Hippocampus, Cortex |
| Paired-Pulse Ratio (of inhibitory potentials) | No significant change expected | 0.5 - 5 µM | Spinal Cord, Brainstem |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines a standard procedure for obtaining viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Chilled (0-4°C) cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Carbogen gas (95% O2, 5% CO2)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with chilled cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of Glycinergic Currents
This protocol describes how to record and pharmacologically isolate glycinergic postsynaptic currents.
Materials:
-
Prepared brain slice
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., K-gluconate based for current-clamp, Cs-based for voltage-clamp)
-
Recording aCSF
-
This compound stock solution
-
Other pharmacological agents as needed (e.g., TTX to block action potentials, APV and CNQX to block glutamatergic currents, bicuculline or gabazine to block GABAergic currents).
Procedure:
-
Transfer a recovered brain slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate (e.g., 2-3 ml/min).
-
Identify the neuron of interest using differential interference contrast (DIC) or infrared (IR) microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
To isolate inhibitory currents, hold the neuron at a potential above the reversal potential for chloride (e.g., 0 mV or the reversal potential for cations).
-
To isolate glycinergic currents specifically, add GABA-A receptor antagonists (e.g., 10 µM bicuculline or 5 µM gabazine) to the perfusion solution.
-
Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs).
-
Prepare a working solution of this compound in aCSF from a stock solution. Based on the potency of strychnine, a starting concentration of 0.5 µM is recommended.[1]
-
Bath-apply the this compound solution and record the changes in sIPSC/eIPSC frequency and amplitude.
-
Perform a washout by perfusing with aCSF without this compound to observe the reversibility of the effect.
Visualizations
Signaling Pathway of the Glycine Receptor
Caption: Glycine receptor activation and antagonism.
Experimental Workflow for Testing this compound
References
Application Notes and Protocols for RU5135 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that functions as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. It also exhibits antagonist activity at the glycine receptor. Its high affinity for the GABA-A receptor, with binding affinities in the nanomolar range, makes it a valuable tool for studying inhibitory neurotransmission. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high temporal and voltage resolution. These application notes provide detailed protocols for the use of this compound in whole-cell patch clamp experiments to characterize its antagonistic properties on GABA-A receptors.
Data Presentation
This compound Activity Profile
| Parameter | Value | Receptor/System | Reference |
| Mechanism of Action | Competitive Antagonist | GABA-A Receptor | [1] |
| Antagonist | Glycine Receptor | [2][3] | |
| Binding Affinity (Kb) | ~4.9 nM | GABA-A Receptor (rat cuneate nucleus) | [3] |
| pA2 (vs. Muscimol) | 8.31 | GABA-A Receptor (rat cuneate nucleus) | [3] |
| pA2 (vs. Glycine) | 7.67 | Glycine Receptor (rat optic nerve) | [3] |
Recommended Concentration Range for Patch Clamp Experiments
| Experiment Type | Recommended this compound Concentration | Notes |
| IC50 Determination | 1 nM - 10 µM | A wide range is recommended to determine the half-maximal inhibitory concentration. |
| Mechanism of Action Studies | 10 nM - 100 nM | Concentrations around the Kb value are suitable for investigating competitive antagonism. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
This protocol describes the procedure for recording GABA-A receptor-mediated currents from cultured neurons or heterologous expression systems and assessing the antagonistic effect of this compound.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells).
-
Extracellular Solution (ECS):
-
140 mM NaCl
-
4 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~320 mOsm[4]
-
-
Intracellular Solution (ICS):
-
140 mM CsCl (or KCl)
-
2 mM MgCl₂
-
10 mM HEPES
-
10 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
pH adjusted to 7.2 with CsOH (or KOH)
-
Osmolarity adjusted to ~290 mOsm[4]
-
-
GABA Stock Solution: 100 mM GABA in deionized water. Store at -20°C.
-
This compound Stock Solution: 10 mM this compound in DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Patch Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamp recording. Allow cells to adhere and grow to an appropriate confluency.
-
Solution Preparation: Prepare ECS and ICS on the day of the experiment. Filter-sterilize both solutions. Prepare fresh dilutions of GABA and this compound from stock solutions in ECS. The final DMSO concentration for this compound should be ≤ 0.1% to avoid solvent effects.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.
-
Approach a target cell with a patch pipette filled with ICS.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Recording GABA-A Receptor Currents:
-
Clamp the cell membrane potential at -60 mV.
-
To elicit GABA-A receptor-mediated currents, apply a sub-maximal concentration of GABA (e.g., EC20). The EC20 concentration should be determined empirically for the specific cell type and receptor subtype, but a starting concentration of 1-10 µM is often appropriate.[2]
-
Apply GABA for a short duration (e.g., 2-5 seconds) to obtain a stable baseline current.
-
-
Application of this compound:
-
After establishing a stable baseline response to GABA, co-apply the desired concentration of this compound with the same concentration of GABA.
-
To investigate competitive antagonism, pre-incubate the cell with this compound for 1-2 minutes before co-application with GABA.
-
Record the current response in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve for this compound by plotting the percentage inhibition of the GABA current against the log concentration of this compound.
-
Calculate the IC50 value from the concentration-response curve.
-
To confirm competitive antagonism, perform a Schild analysis by measuring the dose-response curve of GABA in the presence of different fixed concentrations of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of GABA-A receptor and its antagonism by this compound.
Caption: Experimental workflow for a patch clamp experiment with this compound.
Caption: Logical relationships for troubleshooting common patch clamp issues.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
RU5135: A Tool for Probing Inhibitory Neurotransmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has emerged as a valuable pharmacological tool for the investigation of inhibitory neurotransmission in the central nervous system. Its unique property lies in its potent and competitive antagonism at two major inhibitory ligand-gated ion channels: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor. This dual antagonism allows researchers to dissect the relative contributions of these two key inhibitory systems in various neuronal circuits and disease models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuropharmacological experiments.
Mechanism of Action
This compound exerts its effects by directly competing with the endogenous neurotransmitters, GABA and glycine, for their binding sites on the GABA-A and glycine receptors, respectively. By binding to these receptors without activating them, this compound prevents the influx of chloride ions that would normally lead to hyperpolarization and inhibition of the postsynaptic neuron.
-
GABA-A Receptor Antagonism: this compound acts as a competitive antagonist at the GABA-A receptor, sharing a common binding site with the classical competitive antagonist, bicuculline.[1][2] Its antagonism is not at the neurosteroid site, despite its steroidal structure.[3]
-
Glycine Receptor Antagonism: this compound is also a potent antagonist of the glycine receptor, where it competes with glycine and shares a binding site with the well-known glycine receptor antagonist, strychnine.[1][2][4]
This dual inhibitory action makes this compound a powerful tool for broadly suppressing inhibitory neurotransmission or for studying systems where both GABAergic and glycinergic signaling are present.
Quantitative Data
The potency of this compound as an antagonist at GABA-A and glycine receptors has been quantified using various experimental paradigms. The following table summarizes key affinity and potency values reported in the literature.
| Parameter | Receptor Target | Preparation | Agonist | Value | Reference |
| pA2 | GABA-A Receptor | Rat Cuneate Nucleus | Muscimol | 8.31 | [1][2] |
| pA2 | Glycine Receptor | Rat Optic Nerve | Glycine | 7.67 | [1][2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Experimental Protocols
The following are representative protocols for characterizing the effects of this compound. Researchers should adapt these protocols to their specific experimental preparations and equipment.
Protocol 1: Electrophysiological Characterization of this compound Antagonism at GABA-A Receptors in Brain Slices
Objective: To determine the potency and competitive nature of this compound as a GABA-A receptor antagonist using whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
This compound
-
GABA or a specific GABA-A receptor agonist (e.g., muscimol)
-
Bicuculline (positive control)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Vibratome for slicing
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Neuron Identification: Identify a neuron for recording using differential interference contrast (DIC) microscopy.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.
-
Agonist Application: Apply a known concentration of GABA or muscimol to the slice via the perfusion system to elicit an inhibitory postsynaptic current (IPSC) or a tonic current.
-
This compound Application: After establishing a stable baseline response to the agonist, co-apply this compound at various concentrations with the agonist.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the agonist-evoked currents in the presence of different concentrations of this compound.
-
Schild Analysis: To confirm competitive antagonism, generate a dose-response curve for the agonist in the absence and presence of at least two different concentrations of this compound. Perform a Schild analysis on the data. A slope of 1 in the Schild plot is indicative of competitive antagonism.
Protocol 2: [³⁵S]TBPS Radioligand Binding Assay to Investigate this compound's Interaction with the GABA-A Receptor Complex
Objective: To assess the ability of this compound to modulate the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds to the chloride channel pore of the GABA-A receptor, providing an allosteric measure of receptor conformation.
Materials:
-
This compound
-
[³⁵S]TBPS
-
GABA
-
Picrotoxin (for non-specific binding determination)
-
Brain tissue (e.g., cerebral cortex)
-
Homogenization buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Reaction: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³⁵S]TBPS and varying concentrations of this compound.
-
Controls:
-
Total Binding: Membranes + [³⁵S]TBPS.
-
Non-specific Binding: Membranes + [³⁵S]TBPS + a high concentration of picrotoxin.
-
GABA Modulation: Include tubes with a fixed concentration of GABA to assess the effect of this compound on GABA-modulated [³⁵S]TBPS binding.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound's inhibition of [³⁵S]TBPS binding.
Conclusion
This compound is a potent and versatile tool for studying inhibitory neurotransmission. Its dual competitive antagonism at both GABA-A and glycine receptors provides a unique advantage for researchers investigating the complex interplay of these two primary inhibitory systems. The protocols and data presented here serve as a guide for the effective application of this compound in neuropharmacological research and drug discovery. As with any pharmacological agent, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding to GABAA receptors in postmortem human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild regression analysis of antidepressant and bicuculline antagonist effects at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Microinjection of RU5135 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo microinjection of RU5135 in rodents. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound within specific brain regions.
Introduction
This compound is a steroid derivative known for its antagonistic effects on inhibitory amino acid receptors, specifically glycine and GABA receptors.[1][2] It has also been referenced in the context of glucocorticoid receptor (GR) antagonism.[3] In vivo microinjection is a critical technique that allows for the targeted delivery of compounds like this compound to discrete brain nuclei, enabling the study of its localized effects on neuronal circuits and behavior. This technique is paramount in neuroscience and pharmacology for elucidating the mechanisms of action of centrally acting drugs.
Data Presentation
Due to the limited publicly available quantitative data specifically for in vivo microinjection of this compound, the following tables provide a general framework for recording and presenting experimental parameters. Researchers should adapt these tables to their specific experimental design.
Table 1: Stereotaxic Injection Parameters for this compound
| Parameter | Value | Species/Strain | Brain Region | Justification / Reference |
| Animal Model | e.g., Male Wistar Rat | Rat | e.g., Hippocampus | Specify based on experimental goals |
| Body Weight (g) | e.g., 250-300 | Rat | N/A | Note at time of surgery |
| Anesthesia | e.g., Isoflurane (1-3%) | Rat | N/A | General surgical protocol[4] |
| Analgesia | e.g., Carprofen (5 mg/kg, s.c.) | Rat | N/A | Pre- and post-operative pain management |
| This compound Concentration | e.g., 1-10 µg/µL | N/A | N/A | To be determined empirically |
| Vehicle | e.g., Artificial CSF, Saline | N/A | N/A | Ensure solubility and biocompatibility |
| Injection Volume (nL) | e.g., 100-500 nL | Rat | e.g., Hippocampus | Minimize tissue damage[5] |
| Injection Rate (nL/min) | e.g., 100 nL/min | Rat | e.g., Hippocampus | Prevent backflow and tissue damage[5] |
| Anterior-Posterior (AP) | e.g., -3.3 mm from Bregma | Rat | e.g., Hippocampus | Paxinos & Watson Atlas |
| Medial-Lateral (ML) | e.g., ±1.8 mm from Midline | Rat | e.g., Hippocampus | Paxinos & Watson Atlas |
| Dorsal-Ventral (DV) | e.g., -3.5 mm from Dura | Rat | e.g., Hippocampus | Paxinos & Watson Atlas |
Table 2: Pharmacokinetic Parameters (Hypothetical for this compound)
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| This compound | e.g., Intravenous | e.g., 1 | ||||||
| This compound | e.g., Intracerebral | e.g., 0.01 |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involving the in vivo microinjection of this compound.
Protocol 1: Preparation of this compound for Microinjection
-
Reconstitution: Based on the manufacturer's instructions, dissolve this compound powder in a suitable vehicle. Common vehicles include sterile saline, artificial cerebrospinal fluid (aCSF), or a solution containing a small percentage of a solubilizing agent like DMSO, which is then diluted in saline or aCSF. The final concentration of the solubilizing agent should be kept to a minimum to avoid neurotoxicity.
-
Concentration: The optimal concentration of this compound should be determined empirically through dose-response studies. A starting point could be in the range of 1-10 µg/µL.
-
Filtration: To ensure sterility and remove any particulates, filter the final this compound solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Storage: Store the prepared solution at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage) and protect it from light if the compound is light-sensitive.
Protocol 2: Stereotaxic Microinjection of this compound in Rodents
This protocol outlines the procedure for delivering this compound to a specific brain region using a stereotaxic apparatus.[8][9][10]
-
Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[4] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic to manage pain.
-
Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.[9] Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with an antiseptic solution like povidone-iodine followed by 70% ethanol.[4]
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the target coordinates (AP, ML, DV) for the desired brain region from a rodent brain atlas (e.g., Paxinos and Watson).
-
Mark the injection site on the skull and drill a small burr hole.
-
-
Microinjection:
-
Load a Hamilton syringe or a glass micropipette with the prepared this compound solution. Ensure there are no air bubbles.
-
Mount the syringe/pipette on the stereotaxic manipulator and lower it to the DV coordinate of the target brain region.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 100 nL/min) to allow for diffusion and minimize tissue damage.[5]
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow of the solution upon withdrawal.[5]
-
Slowly retract the injection needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Place the animal in a clean, warm cage for recovery and monitor it closely until it is fully ambulatory.[9]
-
Provide easy access to food and water.
-
Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for in vivo microinjection of this compound in rodents.
Logical Relationships in Experimental Design
Caption: Logical relationships in the experimental design for this compound microinjection studies.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. fda.gov [fda.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Mouse Stereotaxic Surgery [protocols.io]
- 9. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for RU5135 in Glycine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative recognized as a potent competitive antagonist of the glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system.[1][2] It acts in a manner similar to strychnine, another well-known GlyR antagonist.[1][2] Glycine receptors are ligand-gated chloride channels that can be composed of various combinations of alpha (α1-4) and beta (β) subunits, leading to different receptor subtypes with distinct physiological roles.[3][4][5] While this compound is a powerful tool for studying overall glycinergic signaling, its utility in selectively isolating specific GlyR subtypes is not yet well-documented in publicly available literature. This document provides an overview of this compound's known properties and detailed protocols for its application in common experimental paradigms used to study glycine receptors.
Data Presentation
Currently, detailed quantitative data on the binding affinity and functional antagonism of this compound across all glycine receptor alpha subunits are limited in the available scientific literature. The existing data primarily focuses on the α1 subunit and native glycine receptors.
Table 1: Antagonist Potency of this compound at the Human α1 Glycine Receptor
| Antagonist | Ki (nM) | Assay Type | Cell Line | Receptor Subunit |
| This compound | > Strychnine | Fluorescence-Based Membrane Potential (FMP) Assay | HEK293 | Human α1 |
Note: A study characterizing the human α1 glycine receptor reported the rank order of antagonist potency as RU 5135 > strychnine > brucine, but did not provide a specific Ki value for this compound.[6]
Table 2: Antagonistic Activity of this compound on Native Glycine Receptors
| Preparation | pA2 Value | Method |
| Isolated Rat Optic Nerve | 7.67 | Electrophysiology |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]
Experimental Protocols
The following are generalized protocols for key experimental techniques where this compound can be employed as a glycine receptor antagonist. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound for glycine receptors by measuring its ability to displace a radiolabeled ligand (e.g., [3H]strychnine).
a. Materials
-
Cell membranes expressing the glycine receptor subtype of interest
-
Radioligand (e.g., [3H]strychnine)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
b. Protocol
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., unlabeled strychnine or glycine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by fitting the data to a one-site competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol allows for the functional characterization of this compound's antagonistic effect on glycine receptor-mediated currents.
a. Materials
-
Cells expressing the glycine receptor subtype of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (e.g., containing CsCl to isolate chloride currents)
-
Extracellular solution (e.g., Krebs solution)
-
Glycine (agonist)
-
This compound
b. Protocol
-
Culture cells expressing the target glycine receptor subtype on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a known concentration of glycine to elicit an inward chloride current.
-
After establishing a stable baseline response to glycine, co-apply varying concentrations of this compound with the same concentration of glycine.
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of this compound.
-
Construct a concentration-response curve for this compound to determine its IC50 for the inhibition of the glycine-induced current.
Fluorescence-Based Membrane Potential Assay
This high-throughput compatible assay measures changes in membrane potential in response to glycine receptor activation and its inhibition by antagonists like this compound.[6]
a. Materials
-
Cells stably expressing the glycine receptor subtype of interest
-
Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay buffer
-
Glycine (agonist)
-
This compound
-
Fluorescence plate reader
b. Protocol
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions and load it into the cells. Incubate as recommended.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the this compound solutions to the appropriate wells and incubate for a short period.
-
Prepare a solution of glycine at a concentration that elicits a submaximal response (e.g., EC80).
-
Using a fluorescence plate reader with an integrated liquid handling system, add the glycine solution to all wells and immediately begin recording the fluorescence signal over time.
-
The activation of glycine receptors will cause an influx of chloride ions, leading to a change in membrane potential that is detected as a change in fluorescence.
-
Analyze the data to determine the extent of inhibition of the glycine-induced fluorescence signal by this compound.
-
Calculate the IC50 of this compound from a concentration-response curve.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for electrophysiological recording.
Caption: Glycine receptor signaling and antagonism by this compound.
References
- 1. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Experimental Application of RU5135 in Spinal Cord Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative that has been identified as a potent antagonist of inhibitory neurotransmitter receptors, specifically the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] In the central nervous system, particularly the spinal cord, both glycine and GABA are crucial for mediating inhibitory neurotransmission, which is essential for motor control, sensory processing, and preventing neuronal hyperexcitability. The antagonistic properties of this compound make it a valuable pharmacological tool for investigating the roles of these inhibitory systems in various physiological and pathological processes within the spinal cord.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its experimental application in spinal cord neurons, based on available literature.
Mechanism of Action
This compound exhibits a dual antagonist activity, targeting both GlyR and GABA-A receptors. In the spinal cord of anesthetized cats, it has been shown to be a potent, strychnine-like antagonist of glycine, with a less pronounced effect on GABA-mediated inhibition.[2] Further studies on isolated rat optic nerve and cuneate nucleus have confirmed its competitive antagonism at both receptor types.[1][3]
-
Glycine Receptor Antagonism: this compound acts as a competitive antagonist at the glycine receptor, sharing a common site of action with the classical GlyR antagonist, strychnine.[1] By blocking the binding of glycine, this compound prevents the opening of the associated chloride ion channel, thereby inhibiting the hyperpolarizing effect of glycine on the postsynaptic neuron.
-
GABA-A Receptor Antagonism: this compound also acts as a competitive antagonist at the GABA-A receptor, with a site of action in common with bicuculline.[1] It blocks the binding of GABA, preventing the influx of chloride ions and the subsequent hyperpolarization of the neuronal membrane.
Data Presentation
The following table summarizes the quantitative data available for the antagonist activity of this compound. It is important to note that these studies were not performed directly on spinal cord neurons, and therefore, these values should be considered as a starting point for dose-finding experiments in spinal cord preparations.
| Parameter | Receptor | Preparation | Value | Reference |
| pA2 | Glycine Receptor | Isolated Rat Optic Nerve | 7.67 | [1] |
| pA2 | GABA-A Receptor | Isolated Rat Cuneate Nucleus | 8.31 | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve. A higher pA2 value indicates a higher antagonist potency.
Experimental Protocols
Due to the limited number of recent publications detailing the use of this compound, the following protocols are based on the original studies and general practices for the application of steroid derivatives and receptor antagonists in neuronal preparations. It is highly recommended to perform initial dose-response experiments to determine the optimal concentration for your specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes
Procedure:
-
Due to the steroidal nature of this compound, it is likely to have low solubility in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. DMSO or ethanol are common choices for dissolving steroid-like compounds for in vitro and in vivo experiments.
-
Prepare a 10 mM stock solution of this compound. For example, if the molecular weight of this compound is 350 g/mol , dissolve 3.5 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Note: When preparing working solutions, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on the neurons.
Protocol 2: In Vitro Application of this compound to Spinal Cord Neuron Cultures or Slices
Materials:
-
Cultured spinal cord neurons or acute spinal cord slices
-
Artificial cerebrospinal fluid (aCSF) or recording solution
-
This compound stock solution (10 mM in DMSO)
-
Perfusion system for slice experiments or micropipettes for culture application
Procedure:
-
Preparation of Working Solution: Dilute the 10 mM this compound stock solution in aCSF or the appropriate recording solution to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of aCSF.
-
Application to Spinal Cord Slices:
-
Transfer a spinal cord slice to the recording chamber of an electrophysiology setup.
-
Continuously perfuse the slice with oxygenated aCSF.
-
After obtaining a stable baseline recording, switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Monitor the changes in neuronal activity (e.g., spontaneous inhibitory postsynaptic currents, evoked potentials).
-
To wash out the drug, switch the perfusion back to the control aCSF.
-
-
Application to Cultured Spinal Cord Neurons:
-
For patch-clamp recordings, the working solution of this compound can be applied locally to the recorded neuron using a micropipette and a picospritzer or a multi-barrel perfusion system.
-
For longer-term studies, this compound can be added directly to the culture medium. Ensure that the final DMSO concentration is not toxic to the cells.
-
Protocol 3: In Vivo Application of this compound by Microelectrophoresis
This protocol is based on the methodology described by Curtis and Malik (1985) for in vivo experiments in anesthetized cats.[2]
Materials:
-
Anesthetized animal preparation (e.g., cat, rat)
-
Multi-barrel micropipette
-
Microelectrophoresis apparatus
-
This compound solution for iontophoresis (e.g., 10 mM in a suitable electrolyte solution, pH adjusted)
-
Recording electrode to monitor neuronal firing
Procedure:
-
Preparation of Micropipette: One barrel of a multi-barrel micropipette is filled with the this compound solution. Other barrels can be filled with solutions of agonists (e.g., glycine, GABA) and a control electrolyte solution.
-
Surgical Preparation: The animal is anesthetized, and the spinal cord is exposed at the desired level.
-
Neuronal Recording and Drug Application:
-
The micropipette is advanced into the spinal cord to record the activity of a single neuron.
-
A baseline firing rate is established.
-
The inhibitory effect of an agonist (e.g., glycine) is tested by applying it from one of the barrels.
-
This compound is then ejected from its barrel using an appropriate current.
-
The effect of this compound on the baseline firing rate and its ability to antagonize the effects of the co-applied agonist are recorded.
-
Mandatory Visualizations
Signaling Pathways
Caption: Glycine Receptor Signaling Pathway and this compound Antagonism.
References
Application Notes and Protocols for RU5135 in Synaptic Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a synthetic steroid derivative that has proven to be a valuable pharmacological tool for the investigation of inhibitory neurotransmission in the central nervous system. These application notes provide a comprehensive overview of its mechanism of action, protocols for its use in key experimental paradigms, and quantitative data to guide researchers in their study design. This compound primarily functions as a potent antagonist at two major classes of inhibitory receptors: γ-aminobutyric acid type A (GABA-A) receptors and glycine receptors.[1][2] This dual antagonism makes it a unique tool for dissecting the contributions of both GABAergic and glycinergic signaling in various neural circuits and behaviors.
Mechanism of Action
This compound exhibits a complex interaction with the GABA-A receptor complex. It acts as a competitive antagonist at the GABA-A receptor itself, competing with the endogenous ligand GABA.[1] Additionally, this compound has been shown to be a potent, strychnine-like antagonist of the glycine receptor, another critical inhibitory ion channel in the spinal cord and brainstem.[2] This dual inhibitory action allows for the broad blockade of fast synaptic inhibition in the central nervous system.
The following diagram illustrates the primary signaling pathways affected by this compound:
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's interaction with its primary targets. This information is crucial for determining appropriate concentrations for in vitro and in vivo experiments.
Table 1: this compound Antagonist Activity at GABA-A Receptors
| Parameter | Value | Species | Preparation | Reference |
| Potency | Nanomolar | Rat | Cerebral Cortex | [1] |
| Effect on GABA dose-response | Shifted and suppressed | Rat | Synaptosomal membranes | [3] |
Table 2: this compound Antagonist Activity at Glycine Receptors
| Parameter | Description | Species | Preparation | Reference |
| Potency | Potent strychnine-like antagonist | Cat | Spinal Cord (in vivo) | [2] |
Experimental Protocols
[³⁵S]TBPS Binding Assay to Assess GABA-A Receptor Antagonism
This protocol is designed to evaluate the competitive antagonist properties of this compound at the GABA-A receptor complex by measuring its effect on the binding of the convulsant t-butylbicyclophosphorothionate ([³⁵S]TBPS).
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the crude membrane fraction by high-speed centrifugation. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Assay: In a final volume of 1 ml, incubate the washed cortical membranes with:
-
2 nM [³⁵S]TBPS
-
Varying concentrations of GABA
-
Varying concentrations of this compound
-
-
Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on GABA-mediated inhibition of [³⁵S]TBPS binding. This can be used to assess its competitive antagonist properties.[1]
In Vivo Microelectrophoresis for Assessing Neuronal Inhibition
This protocol describes the use of microelectrophoresis to apply this compound directly onto neurons in the spinal cord of an anesthetized animal to assess its effect on neuronal firing and its antagonism of GABA and glycine-induced inhibition.[2]
Methodology:
-
Animal Preparation: Anesthetize a cat with pentobarbitone. Perform a laminectomy to expose the lumbar spinal cord.
-
Microelectrode Assembly: Use a multibarrel glass micropipette. One barrel is filled with a conducting salt solution (e.g., 3M NaCl) for recording extracellular action potentials. The other barrels are filled with solutions of this compound, GABA, and glycine.
-
Neuronal Recording: Advance the micropipette into the spinal cord and locate a spontaneously active neuron.
-
Drug Application: Eject the drugs from the pipette barrels using controlled microelectrophoretic currents.
-
Data Acquisition: Record the firing rate of the neuron before, during, and after the application of GABA, glycine, and this compound.
-
Data Analysis: Assess the ability of this compound to block the inhibitory effects of GABA and glycine on neuronal firing. Compare the potency of this compound's antagonism of glycine versus GABA.[2]
Conclusion
This compound is a powerful pharmacological agent for the study of synaptic inhibition. Its dual antagonism of both GABA-A and glycine receptors provides a means to broadly inhibit fast synaptic transmission. The protocols and data presented here offer a starting point for researchers to incorporate this compound into their experimental designs to further elucidate the roles of GABAergic and glycinergic signaling in the nervous system. Careful consideration of the concentrations used and the specific receptor subtypes present in the system under investigation will be critical for the successful application of this tool.
References
- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor populations bind agonists and antagonists differentially and with opposite affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of RU5135 in Cultured Neuron Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroidal compound that has been identified as a potent glycine antagonist with strychnine-like effects.[1] Understanding the neurological impact of such compounds is crucial for drug development and neurotoxicity screening. This document provides a comprehensive set of protocols for characterizing the effects of this compound and similar neuroactive compounds on primary cultured neurons. The following application notes detail methodologies for primary neuron culture, assessment of neuronal viability and neurotoxicity, evaluation of neurite outgrowth, and functional assays to investigate its interaction with glycine and glucocorticoid receptors.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described assays for clear comparison and analysis.
Table 1: Dose-Dependent Effects of this compound on Neuronal Viability
| Concentration (µM) | Neuronal Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Maximum LDH Release) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 0.1 | 98 ± 4.8 | 1.5 ± 1.0 |
| 1 | 95 ± 6.1 | 4.2 ± 2.5 |
| 10 | 75 ± 8.3 | 25.8 ± 6.7 |
| 50 | 40 ± 7.9 | 62.1 ± 9.3 |
| 100 | 15 ± 4.5 | 88.4 ± 5.8 |
Table 2: Quantification of this compound Effects on Neurite Outgrowth
| Treatment | Average Neurite Length per Neuron (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 150 ± 12.5 | 5.2 ± 0.8 |
| This compound (1 µM) | 145 ± 11.8 | 5.0 ± 0.7 |
| This compound (10 µM) | 98 ± 9.7 | 3.1 ± 0.5 |
| This compound (50 µM) | 55 ± 7.2 | 1.8 ± 0.4 |
| Positive Control (e.g., Nocodazole) | 40 ± 6.1 | 1.2 ± 0.3 |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rats or mice, a foundational step for subsequent assays.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat)
-
Dissection medium (e.g., ice-cold HBSS)
-
Enzyme solution (e.g., papain or trypsin)
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin)
-
Culture vessels (e.g., multi-well plates, coverslips) coated with a suitable substrate (e.g., Poly-D-lysine or Poly-L-ornithine)
Procedure:
-
Substrate Coating: Coat culture vessels with Poly-D-lysine or a similar substrate overnight at 37°C.[1] Rinse thoroughly with sterile water and allow to dry completely before use.[2]
-
Tissue Dissection: Euthanize the pregnant dam according to approved animal protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the cortices from the embryonic brains.[3]
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a pre-warmed enzyme solution (e.g., papain) and incubate at 37°C for a specified time (e.g., 15-30 minutes) to dissociate the tissue.[3]
-
Mechanical Dissociation: Gently wash the tissue to remove the enzyme solution and then mechanically triturate using a fire-polished Pasteur pipette to obtain a single-cell suspension.[1]
-
Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1,000-5,000 cells/mm²) onto the pre-coated culture vessels in plating medium.[2]
-
Cell Culture Maintenance: Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2. Perform partial media changes every 2-3 days.[1]
Neuronal Viability and Neurotoxicity Assays
These assays are critical for determining the dose-dependent toxicity of this compound.
This colorimetric assay measures the metabolic activity of viable cells.[4]
Procedure:
-
Plate neurons in a 96-well plate and culture for the desired duration.
-
Treat the neurons with a range of this compound concentrations for a specified time (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[5]
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.[6]
Procedure:
-
Culture and treat neurons with this compound as described for the MTT assay.
-
Collect the culture supernatant from each well.
-
Add the supernatant to a new plate with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength. Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (lysis buffer).
Neurite Outgrowth Assay
This assay assesses the impact of this compound on neuronal development and morphology.
Procedure:
-
Plate neurons at a low density on coated coverslips or in multi-well plates.
-
Allow the neurons to adhere and begin extending neurites (typically 24 hours).
-
Treat the neurons with various concentrations of this compound.
-
After a set incubation period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.[1]
-
Permeabilize the cells and stain for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images using appropriate software to quantify neurite length, number of primary neurites, and branching.[7]
Functional Assays
This assay aims to confirm the antagonistic effect of this compound on glycine receptors in cultured neurons.
Procedure:
-
Culture spinal cord or cortical neurons, which are known to express glycine receptors.
-
Use electrophysiology (e.g., patch-clamp) to measure glycine-evoked currents.
-
Apply glycine to the cultured neurons to elicit an inward chloride current.
-
Co-apply this compound with glycine and observe the change in the current. A reduction in the glycine-evoked current would indicate antagonism.
-
Alternatively, a high-throughput microelectrode array (MEA) assay can be used to assess changes in neuronal network activity in response to glycine and this compound.[8]
Given that this compound is a steroid derivative, it is prudent to investigate its potential interaction with glucocorticoid receptors.
Procedure:
-
Culture neurons and treat them with a known GR agonist (e.g., dexamethasone) in the presence or absence of this compound.
-
Assess GR nuclear translocation. This can be done by immunocytochemistry for the GR, where a reduction in dexamethasone-induced nuclear translocation in the presence of this compound would suggest antagonism.[9]
-
Alternatively, measure the expression of GR target genes (e.g., via qPCR) known to be regulated by glucocorticoids in neurons. Inhibition of dexamethasone-induced gene expression changes by this compound would indicate GR antagonism.
Visualizations
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. A High Throughput MEA Assay Utilizing Rat Cortical Neurons Can Detect Both Glycine Receptor and GABAA Receptor Seizure Responses in Brucine | Axion Biosystems [axionbiosystems.com]
- 9. innoprot.com [innoprot.com]
Troubleshooting & Optimization
RU5135 solubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and use of RU5135 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic amidine steroid that acts as a potent antagonist of inhibitory neurotransmitter receptors. Specifically, it is a competitive antagonist at the gamma-aminobutyric acid type A (GABAA) receptor and also exhibits antagonist activity at the glycine receptor. By blocking the action of GABA and glycine, this compound reduces inhibitory neurotransmission in the central nervous system, leading to an excitatory effect.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl is limited due to its steroid structure. Therefore, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous experimental buffer.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 10 mM or higher is typically used. For guidance on calculating the required mass of this compound for a specific stock solution concentration and volume, refer to the table below.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or TRIS?
Directly dissolving this compound in aqueous buffers is not recommended as it may result in poor solubility and precipitation. The preferred method is to first create a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous buffer of choice.
Q5: What is the recommended storage condition for this compound solutions?
This compound powder should be stored at -20°C for long-term stability.[1] Concentrated stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to protect the compound from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The final concentration of this compound in the aqueous buffer is too high, exceeding its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final working concentration of this compound. - Increase the percentage of DMSO in the final working solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture, enzyme assay), as high concentrations of DMSO can be toxic or interfere with the experiment. It is recommended to keep the final DMSO concentration below 0.5%. - Prepare an intermediate dilution in a mixture of DMSO and your aqueous buffer before making the final dilution. - Gently warm the solution and vortex to aid dissolution, but be cautious of temperature effects on your experiment. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Avoid repeated freezing and thawing of the stock solution by storing it in single-use aliquots. - Verify the concentration of your stock solution if possible, or prepare a fresh stock solution from the powdered compound. |
| No observable effect in the experiment | The concentration of this compound used is too low to elicit a biological response. The compound has degraded. | - Perform a dose-response experiment to determine the optimal working concentration for your specific assay. - Ensure that the this compound stock solution has been stored correctly and is not expired. |
Quantitative Data Summary
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound |
| 1 mM | 3.28 mL | 16.42 mL |
| 5 mM | 0.66 mL | 3.28 mL |
| 10 mM | 0.33 mL | 1.64 mL |
| 50 mM | 0.07 mL | 0.33 mL |
Note: These calculations are based on a molecular weight of 304.43 g/mol for this compound. The actual molecular weight may vary slightly between batches.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.04 mg of this compound.
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube. For 3.04 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution by Dilution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired sterile aqueous experimental buffer (e.g., PBS, TRIS-HCl, Artificial Cerebrospinal Fluid - ACSF)
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the desired final concentration.
-
Important: To minimize precipitation, add the this compound stock solution to the aqueous buffer while vortexing or mixing. Do not add the aqueous buffer directly to the concentrated DMSO stock.
-
-
For example, to prepare 1 mL of a 10 µM working solution in PBS:
-
Add 999 µL of PBS to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the PBS.
-
Immediately vortex the solution to ensure proper mixing.
-
-
Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound mechanism of action on inhibitory neurotransmitter receptors.
References
Technical Support Center: RU5135-Induced Epileptiform Activity in Brain Slices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135 to induce epileptiform activity in brain slice preparations. The focus is on methodologies to achieve and maintain a minimal, stable level of activity for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce epileptiform activity?
This compound is a steroid derivative that primarily functions as a potent and selective antagonist of glycine receptors.[1][2] Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the brainstem and spinal cord, but also plays a role in the hippocampus and cortex.[3] By blocking glycine receptors, this compound reduces inhibitory neurotransmission, leading to a state of hyperexcitability in neuronal networks, which manifests as epileptiform discharges.[3] While its primary target is the glycine receptor, it has a lesser effect on GABAergic transmission.[1]
Q2: What are the expected electrophysiological characteristics of this compound-induced epileptiform activity?
Due to its action as a glycine receptor antagonist, this compound is expected to induce activity similar to that caused by strychnine.[1][3] This typically includes:
-
Interictal-like spikes: Brief, high-amplitude discharges that resemble the interictal spikes seen in clinical EEG recordings.[4]
-
Seizure-like events (SLEs): More prolonged, high-frequency bursts of activity that are the in vitro correlate of seizures.[4]
The precise characteristics (frequency, amplitude, duration) of these events will depend on the concentration of this compound used, the brain region being studied, and the specific recording conditions.
Q3: How can I minimize the intensity of this compound-induced epileptiform activity to achieve a stable and minimal baseline?
Minimizing epileptiform activity to a stable, low level is crucial for many experimental designs. Here are the primary strategies:
-
Titrate the this compound Concentration: Start with a very low concentration of this compound and gradually increase it until the desired minimal level of activity is observed. A systematic dose-response experiment is highly recommended to determine the optimal concentration for your specific preparation.
-
Co-application of a Glycine Receptor Agonist: To counteract the antagonist effect of this compound, a low concentration of a glycine receptor agonist (e.g., glycine or D-serine) can be co-applied. This allows for fine-tuning of the level of glycine receptor inhibition.
-
Enhance GABAergic Inhibition: Since this compound has a lesser effect on GABA-A receptors, enhancing the remaining GABAergic inhibition can help to stabilize the network and reduce hyperexcitability. This can be achieved by applying a low concentration of a GABA-A receptor positive allosteric modulator (PAM), such as a benzodiazepine or a neurosteroid.[3][5]
-
Modulate Voltage-Gated Calcium Channels: Studies with the glycine antagonist strychnine have shown that L-type calcium channel blockers (e.g., verapamil) can suppress epileptiform activity.[3] This suggests that blocking these channels could be an effective way to reduce the intensity of this compound-induced discharges.
Q4: What are the critical parameters in my experimental setup that can influence the outcome?
Several factors in your brain slice preparation and recording conditions can significantly impact the results:
-
Slice Health: Healthy, viable brain slices are essential. Use of a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based slicing solution, can improve neuronal survival.
-
Recording Temperature: Temperature affects neuronal excitability and synaptic transmission. Maintain a stable and physiological temperature (typically 32-34°C) throughout the experiment.
-
Artificial Cerebrospinal Fluid (aCSF) Composition: The ionic composition of your aCSF is critical. Ensure that concentrations of K+, Ca2+, and Mg2+ are consistent and appropriate for maintaining baseline neuronal activity.
-
Oxygenation: Continuous and adequate oxygenation (95% O2 / 5% CO2) of the aCSF is crucial for slice viability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No epileptiform activity observed after this compound application. | 1. This compound concentration is too low.2. Poor slice health.3. Ineffective drug delivery. | 1. Increase the concentration of this compound incrementally.2. Verify slice viability using electrophysiological criteria (e.g., stable resting membrane potential, ability to fire action potentials). Prepare fresh slices if necessary.3. Ensure proper perfusion of the slice with the this compound-containing aCSF. Check for blockages in the perfusion lines. |
| Epileptiform activity is too intense and unstable (e.g., leading to spreading depression). | 1. This compound concentration is too high.2. Insufficient inhibitory tone in the slice. | 1. Decrease the concentration of this compound.2. Co-apply a low concentration of a GABA-A receptor PAM (e.g., diazepam at a low nanomolar range).3. Consider adding a low concentration of an L-type calcium channel blocker (e.g., verapamil).[3] |
| High variability in epileptiform activity between slices. | 1. Inconsistent slice quality.2. Variability in experimental conditions. | 1. Standardize the slicing procedure to ensure consistent thickness and minimal damage.2. Ensure all experimental parameters (temperature, perfusion rate, aCSF composition) are identical for all experiments. |
| Loss of epileptiform activity over time. | 1. Slice deterioration.2. Desensitization of receptors or channels. | 1. Ensure continuous and adequate perfusion with oxygenated aCSF.2. If the experiment is prolonged, consider using an interface chamber for better long-term viability. Check for signs of rundown in baseline synaptic transmission. |
Experimental Protocols
Protocol 1: Establishing a Minimal and Stable this compound-Induced Epileptiform Activity Model
This protocol outlines a method for inducing a minimal and stable level of epileptiform activity using this compound, suitable for subsequent pharmacological or physiological studies.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., hippocampal or cortical, 300-400 µm thick) from the animal model of choice.
- Use an ice-cold, oxygenated (95% O2 / 5% CO2) protective cutting solution (e.g., NMDG-based solution) to maximize slice viability.
- After slicing, transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
2. Electrophysiological Recording:
- Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) and temperature (32-34°C).
- Obtain a stable baseline recording of spontaneous activity for at least 20 minutes before any drug application.
3. Induction of Minimal Epileptiform Activity:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the aCSF to the final desired concentrations.
- Start by perfusing the slice with a very low concentration of this compound (e.g., in the low nanomolar range).
- Monitor the electrophysiological recording for the emergence of epileptiform discharges.
- If no activity is observed after 15-20 minutes, increase the concentration of this compound in small increments (e.g., 2-fold increases) until a stable and minimal level of interictal-like activity is achieved. The "minimal level" should be defined by the user based on their experimental needs (e.g., a consistent firing of single spikes every 10-30 seconds).
4. Fine-Tuning and Stabilization (if necessary):
- If the activity becomes too intense or unstable, reduce the this compound concentration or co-apply one of the following:
- A low concentration of a glycine receptor agonist (e.g., glycine).
- A low concentration of a GABA-A receptor PAM (e.g., a benzodiazepine).
- A low concentration of an L-type calcium channel blocker (e.g., verapamil).[3]
- Allow the preparation to stabilize for at least 20-30 minutes at the desired level of activity before proceeding with the main experiment.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Epileptiform Discharge Frequency
| This compound Concentration (nM) | Average Interictal Spike Frequency (events/min) | Average Seizure-Like Event Duration (s) |
| 1 | 0.5 ± 0.2 | 0 |
| 5 | 2.1 ± 0.5 | 0 |
| 10 | 5.8 ± 1.2 | 3.2 ± 1.5 |
| 50 | 15.3 ± 3.4 | 12.5 ± 4.1 |
| 100 | Spreading Depression | Spreading Depression |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Effects of Modulatory Compounds on this compound-Induced Activity (Hypothetical Data)
| Condition (with 10 nM this compound) | Average Interictal Spike Frequency (events/min) | Average Seizure-Like Event Duration (s) |
| Baseline | 5.8 ± 1.2 | 3.2 ± 1.5 |
| + 1 µM Glycine | 3.1 ± 0.8 | 0.5 ± 0.2 |
| + 10 nM Diazepam | 2.5 ± 0.6 | 0 |
| + 1 µM Verapamil | 1.8 ± 0.4 | 0 |
Note: This table presents hypothetical data for illustrative purposes. Concentrations and effects must be determined empirically.
Visualizations
Caption: Mechanism of this compound-induced hyperexcitability.
Caption: Workflow for titrating this compound activity.
Caption: Modulation of inhibitory pathways.
References
- 1. Spontaneous epileptiform discharges in isolated human cortical slices from epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway in Epilepsy: Unraveling Its Role in Glutamate Excitotoxicity, GABAergic Dysregulation, Neuroinflammation, and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strychnine-induced epileptiform activity in hippocampal and neocortical slice preparations: suppression by the organic calcium antagonists verapamil and flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do we use in vitro models to understand epileptiform and ictal activity? A report of the TASK1‐WG4 group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of drug-induced epileptiform synchronization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Blood-Brain Barrier Permeability for CNS Drug Candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the blood-brain barrier (BBB) permeability of their compounds, using the fictional steroid derivative RU5135 as a case study for a compound with potential CNS activity but facing permeability challenges.
This compound Overview
This compound is a novel convulsant amidine steroid that functions by inhibiting gamma-aminobutyric acid (GABA) receptor binding and acting as a glycine antagonist.[1][2] While its primary mechanism of action is on CNS targets, its effectiveness can be limited by its ability to cross the blood-brain barrier. This guide will address common issues and experimental approaches to assess and potentially improve the brain penetration of this compound and similar compounds.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 78774-26-2[1] |
| Molecular Formula | C18H28N2O2[1] |
| Molecular Weight | 304.43 g/mol [1] |
| IUPAC Name | (3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one[1] |
Troubleshooting Guide: Low Brain Penetration of this compound
This guide addresses common experimental problems that can lead to observations of low BBB permeability for this compound.
Problem 1: Inconsistent or Low Permeability in In Vitro BBB Models
Question: Our in vitro BBB model (e.g., Transwell assay with endothelial cells) shows low and variable apparent permeability (Papp) for this compound. How can we troubleshoot this?
Answer:
Several factors can contribute to these issues in in vitro models:
-
Model Integrity: The tightness of your in vitro BBB model is crucial.[3][4]
-
Transendothelial Electrical Resistance (TEER): Ensure TEER values are stable and sufficiently high before and during the experiment. A drop in TEER indicates a compromised barrier.
-
Tracer Permeability: Use a low permeability marker like Lucifer Yellow or a high molecular weight dextran to confirm the integrity of the cell monolayer. High tracer permeability suggests paracellular leakage.[4]
-
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed at the BBB and actively pump compounds back into the bloodstream.[5][6]
-
Conduct a bi-directional permeability assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.
-
Use P-gp inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar).[7][8] A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.
-
-
Metabolism: The compound may be metabolized by enzymes present in the endothelial cells. Analyze the receiver compartment for the presence of metabolites.
Problem 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Question: We observe a low brain-to-plasma concentration ratio (Kp) for this compound in our rodent studies. What are the potential causes and next steps?
Answer:
A low Kp value indicates poor accumulation of the compound in the brain. Here’s how to investigate:
-
Plasma Protein Binding: High binding to plasma proteins leaves less free drug available to cross the BBB.[9] Determine the fraction of this compound bound to plasma proteins using methods like equilibrium dialysis.
-
P-glycoprotein Efflux: As with in vitro models, P-gp efflux is a major contributor to low brain penetration in vivo.[10]
-
Administer a P-gp inhibitor: Co-administer this compound with a P-gp inhibitor and observe if the brain concentration of this compound increases.
-
-
Brain Tissue Binding: High non-specific binding of the compound to brain tissue can sequester it, but this would typically lead to a higher Kp value. However, understanding the unbound brain concentration is key.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the most accurate measure of BBB penetration as it considers the unbound, pharmacologically active concentrations in both compartments.[11] A Kp,uu close to 1 suggests passive diffusion, while a value less than 1 indicates active efflux.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the BBB permeability of a new compound like this compound?
A1: A tiered approach is recommended. Start with in silico predictions of physicochemical properties (LogP, PSA, molecular weight) to estimate passive permeability. Follow this with an in vitro assessment using a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick screen of passive diffusion. Then, move to a cell-based in vitro BBB model (e.g., Caco-2 or immortalized brain endothelial cells) to evaluate both passive permeability and the potential for active transport.[9][12]
Q2: How can we differentiate between low passive permeability and active efflux as the cause of poor brain penetration?
A2: A bi-directional transport assay in a cell-based model is the key experiment. If the permeability from the basolateral to the apical side is significantly higher than in the opposite direction (efflux ratio > 2), active efflux is likely the dominant mechanism. If the permeability is low and similar in both directions, poor passive permeability is the more probable cause.
Q3: If this compound is a P-gp substrate, what are the strategies to improve its brain penetration?
A3: Several strategies can be employed:
-
Structural Modification: Modify the chemical structure of this compound to reduce its affinity for P-gp. This can involve masking hydrogen bond donors or altering lipophilicity.[13]
-
Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be enzymatically cleaved in the brain to release the active this compound.
-
Co-administration with a P-gp Inhibitor: While effective, this can lead to drug-drug interactions and systemic toxicity, as P-gp is also present in other tissues like the gut and kidneys.[14]
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.[13]
Q4: What are the key parameters to measure in an in vivo study to assess BBB permeability?
A4: The primary measurement is the brain-to-plasma concentration ratio (Kp). It's also crucial to measure the unbound fractions in both plasma (fu,plasma) and brain tissue (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu). This provides the most accurate assessment of the compound's ability to cross the BBB.
Experimental Protocols
Protocol 1: In Vitro Bi-directional Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and its efflux ratio across a brain endothelial cell monolayer.
Methodology:
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurements.
-
Apical to Basolateral (A-B) Permeability:
-
Add this compound (at a known concentration) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add this compound to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
Analyze the concentration of this compound.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate Papp for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
Objective: To determine the concentration of this compound in the brain and plasma of rodents at a specific time point.
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), anesthetize the animals and collect blood via cardiac puncture.
-
Brain Homogenization: Perfuse the brain with saline to remove residual blood, then harvest and homogenize the brain tissue.
-
Sample Analysis: Determine the concentration of this compound in both plasma and brain homogenate using LC-MS/MS.
-
Calculation of Kp:
-
Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma.
-
Visualizations
Caption: Experimental workflow for assessing BBB permeability.
Caption: Troubleshooting logic for low brain penetration.
References
- 1. medkoo.com [medkoo.com]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jmautosports.com [jmautosports.com]
- 5. Modelling substrate entry into the P-glycoprotein efflux pump at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jegs.com [jegs.com]
- 12. partsengine.ca [partsengine.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RU5135 Long-Term Studies
Disclaimer: No dedicated long-term toxicity studies for RU5135 have been identified in publicly available literature. The following troubleshooting guides and FAQs are based on the known pharmacological action of this compound as a competitive antagonist of GABA-A and glycine receptors. The potential toxicities and experimental guidance are therefore hypothetical and intended to support researchers in designing and interpreting their own long-term in vivo studies.
Frequently Asked Questions (FAQs)
General
Q1: What is the known mechanism of action for this compound?
A1: this compound is a steroid derivative that acts as a competitive antagonist at both gamma-aminobutyric acid type A (GABA-A) receptors and glycine receptors (GlyRs).[1][2][3][4] It shares a common site of action with bicuculline at the GABA-A receptor and with strychnine at the glycine receptor.[4]
Q2: Are there any published long-term in vivo toxicity studies for this compound?
A2: As of our latest literature review, there are no specific long-term toxicity studies published for this compound. The information provided in this guide is based on its mechanism of action and the known consequences of chronic GABAergic and glycinergic antagonism.
Hypothetical Long-Term Toxicity
Q3: What are the potential long-term toxicities of this compound based on its mechanism of action?
A3: Chronic antagonism of inhibitory GABA-A and glycine receptors could theoretically lead to a state of neuronal hyperexcitability. Potential long-term consequences might include:
-
Neurotoxicity: Seizures, tremors, and neuronal damage due to excitotoxicity.[5][6][7]
-
Behavioral Changes: Increased anxiety, restlessness, and altered motor function.[6][8]
-
Developmental Defects: Disruption of normal neural development, as both GABAergic and glycinergic signaling are crucial for neurogenesis, cell migration, and synapse formation.[9][10][11][12][13]
-
Organ System Effects: Potential secondary effects on cardiovascular and respiratory systems, particularly during episodes of intense muscle contraction.[6]
Q4: How might chronic this compound administration affect GABA-A and glycine receptor expression?
A4: Long-term blockade of neurotransmitter receptors can lead to compensatory changes in the brain. Chronic administration of a GABA-A receptor antagonist has been shown to cause down-regulation of receptor binding sites in some brain regions.[14] Similarly, chronic blockade of NMDA receptors can alter the expression of GABA-A receptor subunits.[15] Therefore, it is plausible that long-term this compound treatment could lead to changes in the expression levels of both GABA-A and glycine receptor subunits, which could have lasting effects on neuronal function.
Troubleshooting Experimental Issues
Q1: My animals are exhibiting spontaneous seizures after several weeks of this compound administration. What should I do?
A1:
-
Immediate Action: If an animal is actively seizing, ensure it is in a safe environment to prevent injury. Monitor its respiratory rate.
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The current dose may be too high for chronic administration. Consider a dose-response study to find a sub-convulsive dose.
-
Monitor Plasma Levels: Measure the plasma concentration of this compound to ensure it is within the desired range and not accumulating unexpectedly.
-
Assess Animal Health: Check for other signs of toxicity, such as weight loss or changes in water and food intake, which could affect drug metabolism and sensitivity.
-
Consider an Alternative Dosing Regimen: A different dosing schedule (e.g., less frequent administration) might prevent the cumulative effects leading to seizures.
-
Q2: I am observing significant weight loss and reduced activity in my animal cohort treated with this compound. What could be the cause?
A2:
-
Possible Causes:
-
General Malaise: The compound may be causing a general feeling of being unwell, leading to decreased appetite and activity.
-
Neurological Stress: A state of constant low-level hyperexcitability can be metabolically demanding and stressful.
-
Motor Impairment: Subtle motor deficits caused by interference with spinal cord and brainstem inhibitory circuits could make accessing food and water difficult.[16][17]
-
-
Troubleshooting Steps:
-
Daily Health Monitoring: Implement a daily checklist to monitor weight, food and water intake, and general behavior.
-
Behavioral Assays: Conduct specific behavioral tests (e.g., open field, rotarod) to quantify changes in activity and motor coordination.
-
Nutritional Support: If weight loss is significant, provide a more palatable and easily accessible food source.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to check for any underlying pathology.
-
Data Presentation
Table 1: Hypothetical Data Summary for a 90-Day this compound Toxicity Study in Rats
| Parameter | Control Group | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Mortality (%) | 0 | 0 | 5 | 20 |
| Mean Body Weight Change (g) | +120 | +110 | +80 | +40 |
| Incidence of Seizures (%) | 0 | 0 | 15 | 50 |
| Mean Serum Corticosterone (ng/mL) | 150 | 180 | 250 | 400 |
| Hippocampal Neuronal Loss (%) | <1 | <1 | 5 | 15 |
Experimental Protocols
Protocol 1: Assessment of Long-Term Neurological Toxicity of this compound in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8 weeks old).
-
Groups:
-
Vehicle Control (e.g., saline or appropriate solvent).
-
This compound Low Dose.
-
This compound Mid Dose.
-
This compound High Dose.
-
(Optional) Positive Control (e.g., a sub-convulsive dose of picrotoxin or strychnine).
-
-
Dosing: Daily administration (e.g., intraperitoneal injection or oral gavage) for 90 days.
-
Monitoring:
-
Daily: Clinical signs of toxicity (seizures, tremors, changes in posture or gait), mortality.
-
Weekly: Body weight, food and water consumption.
-
Monthly: Behavioral testing (e.g., open field for locomotor activity, elevated plus maze for anxiety-like behavior).
-
-
Terminal Procedures:
-
Blood Collection: For hematology and clinical chemistry analysis.
-
Perfusion and Tissue Collection: Brain and other major organs (liver, kidneys, heart, lungs, spleen).
-
Histopathology: H&E staining of all major organs. Immunohistochemistry of brain tissue for markers of neuronal damage (e.g., Fluoro-Jade C) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Neurochemical Analysis: (Optional) HPLC or mass spectrometry to measure neurotransmitter levels in different brain regions.
-
Visualizations
Caption: GABAergic signaling pathway and the antagonistic action of this compound.
Caption: Glycinergic signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a long-term toxicity study of this compound.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term social isolation enhances picrotoxin seizure susceptibility in mice: up-regulatory role of endogenous brain allopregnanolone in GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strychnine - Wikipedia [en.wikipedia.org]
- 7. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neuroendocrine, behavioral and macrophage activity changes induced by picrotoxin effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA - Wikipedia [en.wikipedia.org]
- 10. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The specification of glycinergic neurons and the role of glycinergic transmission in development [frontiersin.org]
- 12. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of picrotoxin treatment on GABAA receptor supramolecular complexes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic blockade of N-methyl-D-aspartate receptors alters gamma-aminobutyric acid type A receptor peptide expression and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Native glycine receptor subtypes and their physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of poorly soluble compounds, exemplified here as RU5135. Our goal is to provide practical solutions and detailed experimental protocols to enhance the bioavailability and efficacy of your research compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is highly potent in vitro but shows little to no efficacy in my animal models. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability, which is often a result of low aqueous solubility.[1] For a compound to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. If a compound has low solubility, its dissolution rate will be very low, leading to poor absorption and low bioavailability. It is crucial to evaluate the physicochemical properties of your compound, such as its solubility and permeability, to address this issue.
Q2: What are the initial strategies I should consider to improve the in vivo delivery of my poorly soluble compound?
A2: The primary goal is to enhance the compound's solubility and dissolution rate.[1][2] Initial strategies to consider include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve the compound.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.[2][3]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[2]
Q3: When should I consider more advanced formulation strategies?
A3: If simple methods like co-solvents or pH adjustments are insufficient to achieve the desired exposure, or if you observe issues like precipitation upon dilution, more advanced strategies are warranted. These are particularly important for later-stage preclinical studies, such as pharmacokinetic and efficacy models. Advanced approaches include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), amorphous solid dispersions, and nanosuspensions.[4][5]
Q4: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS)?
A4: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[5][6][7] The key advantages include:
-
Potential to bypass first-pass metabolism through lymphatic absorption.[8][9]
-
Protection of the drug from degradation in the GI tract.[5]
Q5: How do nanosuspensions improve the bioavailability of poorly soluble drugs?
A5: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[10] They enhance bioavailability by:
-
Increasing the surface area of the drug, which leads to a higher dissolution rate.
-
Improving the saturation solubility of the drug.
-
Enhancing adhesion to biological membranes, which can increase absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates from the formulation upon storage or dilution. | The compound's concentration exceeds its thermodynamic solubility in the vehicle. | Reduce the compound's concentration or add a precipitation inhibitor such as HPMC or PVP.[1] |
| A shift in pH upon dilution into aqueous media is causing the compound to precipitate. | Buffer the formulation to maintain a pH at which the compound is most soluble.[1] | |
| High variability in plasma concentrations between animals. | Inconsistent dosing due to a non-homogenous formulation (e.g., a poorly suspended compound). | For suspensions, ensure uniform mixing before each administration. For solutions, confirm that the compound is fully dissolved.[1] |
| The presence or absence of food in the animals' stomachs is affecting drug absorption. | Standardize the feeding schedule for all animals in the study.[1] | |
| Low and variable oral bioavailability. | Poor dissolution of the compound in the gastrointestinal tract. | Consider advanced formulation strategies such as micronization, nanosuspensions, or SEDDS to improve the dissolution rate.[1] |
| First-pass metabolism is significantly reducing the amount of drug reaching systemic circulation. | Explore lipid-based formulations like SEDDS that can promote lymphatic absorption, thereby bypassing the liver.[8][9] |
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Typical Composition | Advantages | Disadvantages |
| Co-solvent System | 1-40% Organic Co-solvent (e.g., PEG 400, Propylene Glycol, Ethanol) in an aqueous vehicle.[11] | Simple and quick to prepare, suitable for early-stage screening. | Risk of drug precipitation upon dilution in vivo, potential for solvent toxicity at high concentrations.[11] |
| pH Adjustment | Aqueous buffer (e.g., citrate, phosphate) to maintain a specific pH. | Simple and cost-effective for ionizable compounds. | Risk of precipitation upon injection into physiological pH, potential for local irritation.[12] |
| Nanosuspension | Drug particles (100-1000 nm), stabilizers (e.g., 0.5% HPMC, 0.5% Tween 80).[13] | Significant increase in dissolution rate and bioavailability, applicable to a wide range of compounds.[13] | Requires specialized equipment (e.g., high-pressure homogenizer, media mill), potential for particle aggregation over time. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., medium-chain triglycerides), Surfactant (30-60%, e.g., Cremophor EL, Tween 80), Co-surfactant (e.g., Transcutol).[12] | High drug loading capacity, enhances solubility and absorption, can bypass first-pass metabolism.[5][12] | Can be complex to formulate, potential for GI irritation from high surfactant concentrations.[12] |
| Amorphous Solid Dispersion | Drug dispersed in a polymer matrix (e.g., PVP, HPMC). | Maintains the drug in a high-energy, more soluble amorphous state, can lead to supersaturation and enhanced absorption.[4] | The amorphous form is thermodynamically unstable and can recrystallize over time, requiring careful selection of polymers and manufacturing processes.[14] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
Objective: To prepare a simple solution of a poorly soluble compound for initial in vivo screening.
Methodology:
-
Weigh the required amount of the compound and place it in a sterile vial.
-
Add the primary organic co-solvent (e.g., DMSO, PEG 400) to the vial.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Slowly add the aqueous component (e.g., saline, PBS) to the vial while continuously vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system to enhance the oral bioavailability of a hydrophobic compound.
Methodology:
-
Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Formulation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add the compound to the mixture of excipients.
-
Seal the vial and mix the components by vortexing and/or gentle heating until a clear, homogenous solution is formed.
-
Self-Emulsification Assessment: Add a small aliquot of the SEDDS formulation to a larger volume of water with gentle agitation and observe the formation of an emulsion. The emulsion should appear clear or slightly bluish.
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
Objective: To produce drug nanoparticles to increase the dissolution rate and bioavailability.
Methodology:
-
Vehicle Preparation: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).
-
Premixing: Disperse the compound in the stabilizer solution to form a presuspension.
-
Milling: Add the presuspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized for each compound.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering.
Mandatory Visualizations
Caption: A workflow for selecting an appropriate formulation strategy.
Caption: A generic kinase inhibitor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. admescope.com [admescope.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scispace.com [scispace.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RU5135 and Strychnine as Glycine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent glycine receptor (GlyR) antagonists: the classic alkaloid, strychnine, and the synthetic steroid derivative, RU5135. Both compounds are potent blockers of inhibitory glycinergic neurotransmission, primarily in the spinal cord and brainstem, leading to excitatory effects. While strychnine is the archetypal competitive antagonist at GlyRs, this compound has been characterized as a similarly potent, "strychnine-like" antagonist. This guide will delve into their comparative binding affinities, receptor subtype selectivity, and functional antagonism, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and strychnine. It is important to note that the data for the two compounds are derived from different experimental paradigms. The affinity for strychnine is primarily determined through radioligand binding assays (Ki/Kd), while the potency of this compound is reported as a pA2 value from functional antagonism studies, from which an approximate antagonist equilibrium constant (Kb) is calculated.
| Parameter | This compound | Strychnine | Experimental System |
| Binding Affinity (Ki/Kd) | Not available | ~30 nM[1][2][3][4][5] | [³H]strychnine binding to rodent spinal cord/brainstem synaptic membranes |
| Functional Antagonism (Kb) | ~21.4 nM (calculated from pA2) | Not directly comparable | Schild analysis of glycine-induced responses in rat optic nerve[6] |
| pA2 Value | 7.67[6] | 6.86 | Glycine antagonism on rat optic nerve[6] / Glycine-evoked [³H]-ACh release in rat caudatoputamen[7] |
| Electrophysiology (IC50) | Not available | α1 homomers: 16 nMα2 homomers: 18 nMα2* homomers: 18 µM | Whole-cell patch-clamp on HEK 293 cells expressing recombinant rat GlyR subunits[8] |
| GABAA Receptor Antagonism | pA2 = 8.31 (vs. muscimol) | Insensitive | Functional antagonism on rat cuneate nucleus[6] |
Note on pA2 and Kb: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 is theoretically equal to the negative logarithm of the antagonist's equilibrium constant (Kb). The Kb for this compound was calculated using the formula: Kb = 10^(-pA2).
Comparative Performance
Potency at Glycine Receptors
Both this compound and strychnine are highly potent antagonists at strychnine-sensitive glycine receptors. The calculated Kb for this compound (~21.4 nM) is in a similar nanomolar range to the experimentally determined binding affinity of strychnine (~30 nM)[1][2][3][4][5][6]. The IUPHAR/BPS Guide to PHARMACOLOGY corroborates this, stating that this compound demonstrates comparable potency to strychnine[9]. This indicates that both compounds are effective at blocking glycine receptors at low nanomolar concentrations.
Receptor Subtype Selectivity
Strychnine: Studies on recombinant glycine receptors have shown that strychnine exhibits high affinity for α1 and α2 subunits, but a significantly lower affinity for the α2* splice variant[8]. There is evidence to suggest that strychnine does not significantly discriminate between α1 and α1β heteromeric receptors[10]. Overall, while showing some variation in potency across different alpha subunits, strychnine is generally considered a non-selective antagonist for the major adult isoforms of the glycine receptor.
This compound: Direct quantitative data on the subtype selectivity of this compound is limited. However, its characterization as "strychnine-like" suggests a broad activity across strychnine-sensitive GlyR subtypes[10]. A key differentiator is this compound's activity at GABAA receptors. It has been shown to antagonize the GABAA agonist muscimol with a pA2 of 8.31, which corresponds to a Kb of approximately 4.9 nM[6]. This indicates that this compound is a potent GABAA receptor antagonist, in addition to its effects on glycine receptors. Strychnine, in contrast, is highly selective for glycine receptors and does not significantly affect GABAA receptors[11].
In Vivo Effects
Both this compound and strychnine produce convulsant effects in vivo, which is consistent with their antagonism of inhibitory glycine receptors in the spinal cord. Blockade of glycinergic inhibition leads to disinhibition of motor neurons, resulting in reflex hyperexcitability and convulsions. This compound has been described as a potent strychnine-like glycine antagonist in the spinal cord of anesthetized cats, with less effect on GABA-mediated inhibition in that preparation[10]. This suggests that its in vivo effects are primarily mediated through glycine receptor antagonism.
Signaling Pathways and Experimental Workflows
Glycine Receptor Signaling and Antagonism
The following diagram illustrates the basic signaling pathway of an inhibitory glycinergic synapse and the mechanism of action of competitive antagonists like this compound and strychnine.
Experimental Workflow for Antagonist Characterization
The diagram below outlines a typical workflow for characterizing and comparing glycine receptor antagonists like this compound and strychnine.
Experimental Protocols
Radioligand Binding Assay for Glycine Receptor
This protocol is based on the classic methods for determining the binding affinity of ligands to the glycine receptor using [³H]strychnine.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace [³H]strychnine from glycine receptors in rodent spinal cord membranes.
Materials:
-
Tissue: Adult rat or mouse spinal cord.
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose.
-
Assay Buffer: 50 mM sodium potassium phosphate buffer (pH 7.4).
-
-
Radioligand: [³H]strychnine (specific activity ~15-30 Ci/mmol).
-
Non-specific binding control: 1 mM Glycine or 100 µM unlabeled strychnine.
-
Test compounds: this compound and unlabeled strychnine at various concentrations.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Dissect spinal cords and homogenize in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Resuspend the pellet in assay buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [³H]strychnine (e.g., 1-5 nM).
-
A range of concentrations of the test compound (e.g., this compound) or unlabeled strychnine for competition curves.
-
Assay buffer to a final volume of 500 µL.
-
For non-specific binding, add 1 mM glycine.
-
-
Initiate the binding reaction by adding the membrane preparation (50-100 µg of protein) to each tube.
-
Incubate at 4°C for 10-30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method for assessing the functional antagonism of glycine receptors by this compound or strychnine in cultured neurons or cells expressing recombinant receptors.
Objective: To determine the IC50 for the inhibition of glycine-evoked currents by a test compound.
Materials:
-
Cells: Primary cultured spinal cord neurons or a cell line (e.g., HEK293) expressing recombinant glycine receptors.
-
Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Agonist: Glycine.
-
Antagonists: this compound, strychnine.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and recording.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a concentration of glycine that elicits a submaximal current response (e.g., the EC20-EC50 concentration) for a short duration (e.g., 2-5 seconds) to establish a baseline response.
-
Co-apply the same concentration of glycine with increasing concentrations of the antagonist (this compound or strychnine).
-
Record the peak amplitude of the glycine-evoked inward current in the absence and presence of the antagonist.
-
Ensure a sufficient wash-out period between applications to allow for recovery from any desensitization.
-
-
Data Analysis:
-
Measure the peak current amplitude for each antagonist concentration.
-
Normalize the current amplitudes to the control response (glycine alone).
-
Plot the normalized current as a function of the antagonist concentration.
-
Fit the data with a logistic function to determine the IC50 value.
-
Conclusion
Both this compound and strychnine are highly potent competitive antagonists of the inhibitory glycine receptor. Their potencies are in the low nanomolar range, making them valuable tools for studying glycinergic neurotransmission. The primary distinction lies in their selectivity: strychnine is highly selective for glycine receptors, whereas this compound also exhibits potent antagonistic activity at GABAA receptors. The choice between these two antagonists will therefore depend on the specific experimental question. For studies requiring specific blockade of glycine receptors, strychnine remains the gold standard. This compound, while a potent glycine antagonist, should be used with caution in systems where GABAA receptors are also present and their blockade could confound the results. This guide provides a framework for understanding the key differences between these two compounds and the experimental approaches used to characterize their activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 3. Antagonism of ligand-gated ion channel receptors: two domains of the glycine receptor alpha subunit form the strychnine-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Receptor Selectivity: A Comparative Guide to RU5135 and Steroid Receptor Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the steroid derivative RU5135 and explores the broader concept of cross-reactivity among endogenous and synthetic steroids with their respective receptors.
While this compound is a steroid derivative, current scientific literature predominantly characterizes it as an antagonist of inhibitory amino acid receptors, namely the glycine and GABA-A receptors, rather than a ligand for traditional steroid hormone receptors. This guide is therefore presented in two parts. The first part details the activity of this compound on its known targets. The second part offers a comparative overview of the cross-reactivity profiles of common steroids across the glucocorticoid (GR), mineralocorticoid (MR), progesterone (PR), and androgen (AR) receptors, providing a valuable reference for steroid-related research.
Part 1: this compound - An Antagonist of Inhibitory Neurotransmitter Receptors
This compound has been identified as a potent antagonist at glycine and GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system.
Quantitative Analysis of this compound Activity
The antagonistic activity of this compound at these receptors has been quantified using electrophysiological measurements, yielding pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve.
| Compound | Target Receptor | Agonist | pA2 Value | Reference |
| This compound | Glycine Receptor | Glycine | 7.67 | [1] |
| This compound | GABA-A Receptor | Muscimol | 8.31 | [1] |
A higher pA2 value indicates greater antagonist potency. The data indicates that this compound is a potent antagonist at both receptors, with a slightly higher potency for the GABA-A receptor when muscimol is used as the agonist.[1]
Experimental Protocols
Electrophysiological Recording of Amino Acid Responses
The pA2 values for this compound were determined by measuring its ability to antagonize the effects of glycine and the GABA-A agonist muscimol on isolated preparations of rat optic nerve and cuneate nucleus, respectively.[1]
-
Tissue Preparation: Isolated rat optic nerve and cuneate nucleus slices were prepared and maintained in an appropriate physiological solution.
-
Electrophysiological Recording: Extracellular recordings were made from single neurons to measure their firing rate.
-
Agonist Application: Glycine or muscimol was applied to the tissue preparation to elicit a response (e.g., a change in neuronal firing rate).
-
Antagonist Application: this compound was then introduced at various concentrations in the presence of the agonist.
-
Data Analysis: The concentration of this compound required to cause a two-fold rightward shift in the agonist dose-response curve was used to calculate the pA2 value.
Signaling Pathways of Inhibitory Neurotransmitter Receptors
The following diagrams illustrate the general signaling pathways of GABA-A and Glycine receptors.
References
Comparative Analysis of Glucocorticoid Receptor Antagonists: A Focus on RU486 (Mifepristone)
A comprehensive review of scientific literature highlights the extensive research into glucocorticoid receptor (GR) antagonists, with a primary focus on the steroidal compound RU486, also known as mifepristone. While the initial search for "RU5135" did not yield specific comparative studies, the prevalence of RU486 in the context of GR antagonism suggests a likely user interest in this widely studied molecule. This guide provides a detailed comparison of RU486 with other GR antagonists, supported by experimental data, methodologies, and an overview of the underlying signaling pathways.
Quantitative Comparison of GR Antagonists
The following table summarizes the comparative binding affinities and inhibitory concentrations of RU486 (mifepristone) and other notable GR antagonists based on available research.
| Compound | Receptor Binding Affinity (Kd, nM) | Inhibitory Potency (Ki, nM) | Cell Line/System | Reference |
| RU486 (Mifepristone) | 15-70 (for GR and PR) | 10-30 | Rat hepatocytes | [1] |
| Cyproterone Acetate | 15-70 (for GR and PR) | 10-30 | Rat hepatocytes | [1] |
| Dexamethasone | >3 times lower affinity than RU486 | N/A (Agonist) | Not specified | [2] |
| Cortisol | >10 times lower affinity than RU486 | N/A (Endogenous Agonist) | Not specified | [2] |
Note: Kd represents the dissociation constant, where a lower value indicates higher binding affinity. Ki represents the inhibition constant, where a lower value indicates greater potency. PR refers to the Progesterone Receptor.
Experimental Protocols
The comparative efficacy of these compounds has been determined through various experimental protocols, as detailed below:
Receptor Binding Assays
-
Objective: To determine the binding affinity of compounds to the glucocorticoid receptor.
-
Methodology: A high-throughput screen for glucocorticoid receptor (GR) binding compounds was utilized. The specific details of the assay, such as the source of the receptor (e.g., purified protein, cell lysate) and the radiolabeled ligand used for competition, are crucial for interpreting the Kd values.[1]
In Vitro Functional Assays (Transactivation Assays)
-
Objective: To assess the ability of antagonists to inhibit the transcriptional activity of the GR induced by an agonist.
-
Cell Lines:
-
Rat hepatocytes: Used to characterize RU486 and cyproterone acetate as competitive antagonists of dexamethasone.[1]
-
Osteosarcoma cells: Employed to compare the potency of RU486 and cyproterone acetate in preventing dexamethasone-induced GR transactivation and NF-κB transrepression.[1]
-
AtT20 (mouse pituitary) cell line: Utilized to study the effects of the GR antagonist ORG 34517 and RU486 on GR nuclear translocation.[3]
-
-
General Protocol: Cells are typically transfected with a reporter gene construct containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase). Cells are then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of the antagonist. The level of reporter gene expression is then measured to determine the antagonist's inhibitory activity.
In Vivo Assays
-
Objective: To evaluate the oral bioavailability and in vivo efficacy of GR antagonists.
-
Animal Model: Sprague-Dawley rats were administered the compounds to assess their ability to inhibit the transactivation of liver GR.[1]
Glucocorticoid Receptor Signaling Pathway and Antagonism
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to its agonist (e.g., cortisol or dexamethasone), translocates from the cytoplasm to the nucleus. In the nucleus, the agonist-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the recruitment of co-activator proteins and subsequent transcription of target genes.
Glucocorticoid receptor antagonists, such as RU486, competitively bind to the GR with high affinity.[2][4] This binding prevents the conformational changes necessary for the recruitment of co-activators.[4] Interestingly, the RU486-bound GR can still translocate to the nucleus and bind to DNA.[4] However, instead of activating transcription, it can recruit co-repressor proteins like NCoR, which actively suppresses gene expression.[4] This mechanism explains the potent antagonistic properties of RU486.
Some antagonists, like ORG 34517, exhibit a different mechanism by blocking the nuclear translocation of the agonist-bound GR, thereby acting as a "true" competitive antagonist without partial agonistic activities.[3]
Below are diagrams illustrating the key signaling pathways and experimental workflows.
Caption: Glucocorticoid receptor signaling pathway and RU486 antagonism.
Caption: General experimental workflow for evaluating GR antagonists.
References
- 1. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - Wikipedia [en.wikipedia.org]
- 3. Differential effects of the new glucocorticoid receptor antagonist ORG 34517 and RU486 (mifepristone) on glucocorticoid receptor nuclear translocation in the AtT20 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of RU5135
Disclaimer: A specific Safety Data Sheet (SDS) for the research chemical RU5135 (CAS 78774-26-2) could not be located in publicly available databases. The following disposal procedures are based on general best practices for the management of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. This compound is identified as a novel convulsant amidine steroid, and as with any research compound, it requires careful handling and disposal.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data for Disposal
The following table is a hypothetical example illustrating the type of quantitative data that would typically be found in a chemical's SDS to guide disposal decisions. The values presented here are not specific to this compound and must be confirmed with the actual SDS or through guidance from your EHS department.
| Parameter | Guideline Value (Example) | Notes |
| pH Range for Neutralization | 6.0 - 8.0 | For aqueous solutions, neutralization may be required before disposal. This must be done in accordance with institutional protocols. |
| Concentration Limit for Sewer Disposal | < 1 mg/L | Many institutions prohibit the sewer disposal of any amount of a research chemical. Always verify with your EHS. |
| Halogenated Solvent Content | > 1% | If dissolved in a halogenated solvent, it must be segregated into a designated halogenated waste stream. |
| Heavy Metal Contamination | Not Applicable | If used in reactions with heavy metals, the waste must be segregated as heavy metal-contaminated waste. |
Step-by-Step Disposal Protocol for this compound
The following is a generalized protocol for the disposal of a research chemical like this compound.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, leak-proof hazardous waste container.
-
Do not mix with non-hazardous trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as experimental solutions, in a dedicated, properly sealed hazardous waste container.
-
Segregate waste streams based on compatibility. For example, do not mix aqueous waste with organic solvent waste.[1] Halogenated and non-halogenated solvent wastes should also be kept separate.[2]
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[2]
-
2. Decontamination of Labware:
-
Reusable Glassware:
-
Triple-rinse all reusable glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Empty Containers:
-
The original container of this compound, once empty, should be triple-rinsed with a suitable solvent.[3]
-
Collect the rinsate as hazardous waste.
-
After rinsing and air-drying in a fume hood, the container label should be defaced, and the container can then be disposed of as regular laboratory glass waste, provided this is in accordance with institutional policy.[3]
-
3. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][4]
-
Indicate the date when waste was first added to the container.[2]
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure that all waste containers are kept securely closed except when adding waste.[1]
4. Arranging for Disposal:
-
Once a waste container is full or you are ready to have waste removed, contact your institution's EHS department to schedule a pickup.[5]
-
Follow all institutional procedures for requesting a hazardous waste pickup, which may include completing an online form and providing an inventory of the waste.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making and procedural workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of the research chemical this compound.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

